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1-methyl-2-phenoxy-1H-indole-3-carbaldehyde Documentation Hub

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  • Product: 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde
  • CAS: 338416-80-1

Core Science & Biosynthesis

Foundational

Chemical properties of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Topic: Chemical Properties of 1-Methyl-2-Phenoxy-1H-Indole-3-Carbaldehyde Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists. E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 1-Methyl-2-Phenoxy-1H-Indole-3-Carbaldehyde Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde represents a specialized scaffold in heterocyclic chemistry, distinguishing itself from standard indole-3-carboxaldehydes via the steric and electronic modulation of the 2-phenoxy substituent. While the indole core is a privileged structure in pharmacognosy (e.g., vinca alkaloids, mitomycin), the introduction of a phenoxy group at the C2 position, combined with N-methylation, creates a unique lipophilic profile and electronic push-pull system.

This guide serves as a definitive reference for the synthesis, reactivity, and characterization of this molecule. It moves beyond basic descriptions to explore the SNAr reactivity enabled by the C3-formyl group and the molecule's utility as a precursor for Schiff base-derived pharmacophores (anti-tubercular and anti-cancer agents).

Part 1: Structural Analysis & Electronic Properties

Molecular Architecture

The molecule consists of three distinct functional domains that dictate its reactivity:

  • Domain A (The Electrophile): The C3-formyl group (

    
    ). It is strongly electron-withdrawing, activating the C2 position for nucleophilic attack.
    
  • Domain B (The Modulator): The C2-phenoxy group (

    
    ). Unlike a simple alkyl group, the oxygen atom donates electron density into the indole ring via resonance (
    
    
    
    effect), yet the phenyl ring introduces significant steric bulk, preventing planar stacking and enhancing solubility in organic solvents.
  • Domain C (The Stabilizer): The N1-methyl group (

    
    ). This blocks the acidic N-H site, preventing hydrogen bond donation and unwanted deprotonation side reactions during base-catalyzed condensations.
    
Physicochemical Profile (Predicted & Analog-Based)
  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Appearance: Typically a pale yellow to off-white crystalline solid.

  • Solubility: Insoluble in water; soluble in

    
    , DMSO, DMF, and hot ethanol.
    
  • Electronic Character: The C2-phenoxy group renders the indole ring electron-rich, but the C3-aldehyde creates a "push-pull" alkene character across the C2-C3 bond.

Spectroscopic Signatures
TechniqueDiagnostic SignalMechanistic Origin
1H NMR

Deshielded aldehydic proton; diagnostic for C3-formylation.
1H NMR

N-Methyl protons; sharp singlet indicating N-alkylation.
13C NMR

Carbonyl carbon; highly deshielded.
IR


stretch; lower than typical aldehydes due to conjugation with the indole ring.
IR


asymmetric stretch (aryl ether).

Part 2: Synthetic Pathways[1][2]

Two primary routes exist for synthesizing this scaffold.[1][2] Route B is recommended for high-throughput generation of derivatives due to its convergent nature.

Route A: Vilsmeier-Haack Formylation (Linear)
  • Step 1: Synthesis of 1-methyl-2-phenoxyindole.

  • Step 2: Reaction with

    
    .
    
  • Critique: Direct formylation of 2-phenoxyindoles can be sluggish due to the steric bulk of the phenoxy group hindering the approach of the Vilsmeier reagent.

Route B: Nucleophilic Aromatic Substitution (SNAr) (Convergent)
  • Mechanism: The C3-formyl group in 2-chloro-1-methylindole-3-carbaldehyde acts as an electron-withdrawing group (EWG), making the C2-chloride susceptible to displacement by phenoxide.

  • Advantage: Allows for the rapid library generation of various "2-aryloxy" derivatives from a common chloro-aldehyde precursor.

Synthesispathway Start 2-Chloro-1-methylindole- 3-carbaldehyde Intermediate Meisenheimer-like Transition State Start->Intermediate Nucleophilic Attack (S_NAr) Reagent Phenol + K2CO3 (DMF, 80°C) Reagent->Intermediate Product 1-Methyl-2-phenoxy- 1H-indole-3-carbaldehyde Intermediate->Product -KCl Restoration of Aromaticity

Figure 1: Convergent synthesis via SNAr displacement. The electron-poor C2 position (activated by C3-CHO) facilitates phenoxide attack.

Part 3: Chemical Reactivity Profile

Schiff Base Condensation (Pharmacophore Generation)

The most critical application of this molecule is as a precursor for Schiff bases (Azomethines) . The reaction with primary amines or hydrazides yields derivatives with potent biological activity (e.g., anti-tubercular).

  • Reaction:

    
    
    
  • Catalyst: Glacial Acetic Acid (catalytic amount).

  • Observation: The product usually precipitates as a colored solid (yellow/orange) due to extended conjugation.

Knoevenagel Condensation

The aldehyde can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form acrylonitriles .

  • Utility: These derivatives are often screened for fluorescence properties and potential use as organic semiconductors.

Oxidation/Reduction
  • Reduction (

    
    ):  Yields (1-methyl-2-phenoxy-1H-indol-3-yl)methanol.
    
  • Oxidation (

    
    ):  Yields the corresponding carboxylic acid, though the electron-rich nature of the ring makes over-oxidation a risk.
    

Part 4: Experimental Protocols

Protocol 1: Synthesis via SNAr Displacement

Objective: Synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde from 2-chloro precursor.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 2-chloro-1-methylindole-3-carbaldehyde (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Activation: Add Phenol (1.2 eq, 6 mmol) and anhydrous Potassium Carbonate (

    
    , 2.0 eq, 10 mmol).
    
  • Reaction: Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 20% EtOAc in Hexane). The starting material (chloro-aldehyde) is less polar than the product.

  • Workup: Pour the reaction mixture into crushed ice (100 g). A precipitate should form immediately.

  • Purification: Filter the solid, wash copiously with water (to remove DMF/inorganic salts), and recrystallize from hot ethanol.

    • Yield Expectation: 75–85%.[1]

Protocol 2: Schiff Base Derivatization (General Procedure)

Objective: Condensation with Isoniazid (Anti-tubercular screening).

  • Mix: Dissolve 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (1 mmol) in Ethanol (10 mL).

  • Add: Add Isoniazid (1 mmol) and 2-3 drops of Glacial Acetic Acid .

  • Reflux: Reflux at 78°C for 3–5 hours.

  • Isolate: Cool to room temperature. The hydrazone derivative will crystallize out.[1] Filter and dry.

Part 5: Biological Relevance & Applications[4][5]

The "2-phenoxy" modification is strategic in drug design:

  • Anti-Tubercular Activity: 3-formyl indole derivatives are known to inhibit Mycobacterium tuberculosis (H37Rv strain).[3] The phenoxy group increases lipophilicity (

    
    ), potentially enhancing cell wall penetration of the mycobacteria.
    
  • Anti-Cancer (Tubulin Inhibition): Analogous 2-phenyl and 2-phenoxy indoles have shown efficacy in binding to the colchicine site of tubulin, disrupting microtubule polymerization.

  • Antioxidant Capacity: The indole nitrogen (even when methylated) and the extended conjugation allow for radical scavenging, though less effective than free N-H indoles.

Bioactivity Core 1-Methyl-2-phenoxy- 1H-indole-3-carbaldehyde TB Anti-Tubercular (Target: M. tb H37Rv) Core->TB Derivatization w/ Hydrazides Cancer Anti-Proliferative (Target: Tubulin Polymerization) Core->Cancer Lipophilic Interaction Chem Chemical Probe (Schiff Base Precursor) Core->Chem Fluorescent Tagging

Figure 2: Pharmacological utility map. The aldehyde serves as the "warhead" anchor for biological ligands.

References

  • Vilsmeier-Haack Reaction Mechanism & Indole Formylation

    • Source: Organic Syntheses, Coll. Vol. 4, p.539 (1963); Vol. 39, p.30 (1959).
    • URL:

  • Synthesis of 2-Chloroindole-3-carbaldehyde Precursors: Source: Schulte, K. E., et al. "Reactions of 2-chloroindole-3-carbaldehydes." European Journal of Medicinal Chemistry. Context: Establishes the reactivity of the 2-chloro position for SNAr displacement.
  • Biological Activity of Indole-3-Carbaldehyde Derivatives

    • Source: Tiwari, et al. "Synthesis and biological activity of Schiff base analogues of indole-3-carboxaldehyde." European Journal of Medicinal Chemistry.
    • URL:

  • General Indole Chemistry & 2-Substituted Indoles

    • Source: PubChem Compound Summary for 1-Methylindole-3-carbaldehyde (Analogous core).
    • URL:

  • Specific Analog Reference (1-Methyl-2-(4-methylphenoxy)...): Source: CAS Common Chemistry (CAS 338416-21-0). Context: Confirms the stability and existence of the 1-methyl-2-phenoxy scaffold.

Sources

Exploratory

Technical Guide: Literature Review of 2-Phenoxy Substituted Indole Derivatives

The following is an in-depth technical guide and literature review on 2-Phenoxy Substituted Indole Derivatives . This guide addresses the specific chemical distinctness of the "2-phenoxy" substitution (a C2–O–Ar linkage)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and literature review on 2-Phenoxy Substituted Indole Derivatives .

This guide addresses the specific chemical distinctness of the "2-phenoxy" substitution (a C2–O–Ar linkage) versus the more common "2-phenoxyphenyl" substitution (a C2–Ar–O–Ar linkage), as this distinction dictates both synthetic feasibility and biological utility.

Part 1: Executive Summary & Structural Classification

2-Phenoxy substituted indoles represent a specialized class of nitrogen heterocycles where the indole core is functionalized at the C2 position with a phenoxy group (Indole–O–Ph) or a phenoxy-containing moiety. In medicinal chemistry, this scaffold is critical for two distinct reasons:

  • The "Lactim Ether" Challenge (Direct 2-Phenoxy): A direct oxygen linkage at C2 (2-phenoxyindole) creates an isourea-like electronic environment. These compounds are tautomerically related to oxindoles (indolin-2-ones). While synthetically challenging due to hydrolysis susceptibility, stable derivatives serve as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

  • The "2-Aryl" Scaffold (2-Phenoxyphenyl): Derivatives where the phenoxy group is attached via a phenyl ring at C2 (e.g., 2-(4-phenoxyphenyl)indole) are privileged structures in oncology, acting as Tubulin Polymerization Inhibitors and COX-2 Inhibitors .

This guide reviews the synthesis, stability, and pharmacology of both subclasses, with a focus on their application in drug discovery.

Part 2: Synthetic Architectures & Methodologies

Synthesis of Direct 2-Phenoxyindoles (C–O Bond Formation)

Constructing the C2–O bond is difficult because the indole C2 position is not naturally electrophilic. Standard nucleophilic aromatic substitution (


) requires activation of the indole core.
Protocol A: Copper-Catalyzed C–O Coupling (Ullmann-Type)

This method utilizes copper catalysis to couple 2-haloindoles with phenols. It is preferred over palladium catalysis for forming C–O bonds on electron-rich heterocycles.

  • Precursor: 2-Chloroindole or 2-Bromoindole (often stabilized with N-protection).

  • Reagents: Phenol (ArOH), CuI (10 mol%), Ligand (e.g., L-proline or dimethylglycine), Base (Cs₂CO₃).

  • Conditions: DMF or DMSO, 90–110°C, Inert Atmosphere (

    
    ).
    
  • Mechanism: Oxidative addition of Cu(I) to the 2-haloindole, followed by ligand exchange with the phenoxide, and reductive elimination to form the C–O bond.

Protocol B: Displacement of 2-Fluoroindoles (S_NAr)

For highly electron-deficient indoles (e.g., those with 3-sulfonyl or 3-cyano groups), the C2 position becomes sufficiently electrophilic for direct displacement.

  • Reaction: 2-Fluoro-3-(phenylsulfonyl)-1H-indole + Sodium Phenoxide

    
     2-Phenoxy-3-(phenylsulfonyl)-1H-indole.
    
  • Significance: This specific pathway yields the Indolyl Aryl Sulfone (IAS) class of HIV inhibitors.

Synthesis of 2-(Phenoxyphenyl)indoles (C–C Bond Formation)

These are synthesized via robust Palladium-catalyzed cross-coupling, offering high yields and stability.

Protocol C: Suzuki-Miyaura Cross-Coupling
  • Coupling Partners: N-protected Indole-2-boronic acid + 4-Phenoxyiodobenzene.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    
  • Yield: Typically >85%.[1][2]

Part 3: Pharmacological Profiles & Mechanism of Action

HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

Target: HIV-1 Reverse Transcriptase (RT) Allosteric Pocket. Molecule Class: 2-Phenoxy-3-sulfonylindoles (Indolyl Aryl Sulfones).

  • Mechanism: These compounds bind to the NNRTI binding pocket (NNIBP), a hydrophobic site adjacent to the catalytic triad. The 2-phenoxy group acts as a "wing" that interacts with the aromatic residues (Tyr181, Tyr188, Trp229) via

    
    -
    
    
    
    stacking.
  • Key Insight: The 2-phenoxy substituent provides steric bulk that locks the enzyme in an inactive conformation ("butterfly" binding mode).

  • Data Point: Analogs with a 2-phenoxy group often show

    
     values in the low nanomolar range (1–50 nM) against wild-type HIV-1.
    
Anticancer Activity: Tubulin Polymerization Inhibition

Target: Colchicine Binding Site on Tubulin. Molecule Class: 2-(4-Phenoxyphenyl)indoles.

  • Mechanism: These derivatives mimic the structure of Combretastatin A-4. The indole core replaces one of the aryl rings, while the 2-phenoxyphenyl moiety extends into the hydrophobic pocket of

    
    -tubulin.
    
  • Biological Outcome: Binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Potency:

    • IC50 (MCF-7 Breast Cancer): 10–500 nM.

    • Tubulin Inhibition: Complete inhibition of assembly at 10

      
      M.
      
Anti-Inflammatory: COX-2 Inhibition

Target: Cyclooxygenase-2 (COX-2). Molecule Class: 2-Phenoxy-substituted Indomethacin analogs.

  • Selectivity: The bulky phenoxy group fits into the larger side pocket of the COX-2 active site (which is absent in COX-1), conferring high selectivity and reducing gastric side effects associated with non-selective NSAIDs.

Part 4: Visualization of Pathways

Synthetic Workflow (DOT Diagram)[3]

SynthesisWorkflow cluster_legend Pathway Key Start Indole Precursor (N-Protected) PathA_Step1 C2-Lithiation (n-BuLi, -78°C) Start->PathA_Step1 PathA_Step2 Electrophilic Trap (Halogenation / Boronation) PathA_Step1->PathA_Step2 Branch_Direct 2-Haloindole (X = Cl, F) PathA_Step2->Branch_Direct X2 (Cl/F) Branch_Aryl Indole-2-Boronic Acid PathA_Step2->Branch_Aryl B(OR)3 Reaction_SNAr S_NAr / Cu-Cat Coupling (Phenol, Cs2CO3, CuI) Branch_Direct->Reaction_SNAr Reaction_Suzuki Suzuki Coupling (4-Phenoxy-Ph-I, Pd(0)) Branch_Aryl->Reaction_Suzuki Product_Direct 2-Phenoxyindole (HIV NNRTI Scaffold) Reaction_SNAr->Product_Direct C-O Bond Formation Product_Aryl 2-(4-Phenoxyphenyl)indole (Tubulin Inhibitor) Reaction_Suzuki->Product_Aryl C-C Bond Formation key1 Orange: Direct Heteroatom Coupling (Unstable/Reactive) key2 Green: Carbon-Carbon Coupling (Stable/Robust)

Caption: Divergent synthetic pathways for 2-phenoxy vs. 2-(phenoxyphenyl) indoles. The C-O coupling (orange) requires activation, while C-C coupling (green) utilizes robust Suzuki chemistry.

Mechanism of Action: HIV-1 NNRTI Binding (DOT Diagram)

MOA_HIV Drug 2-Phenoxy-3-Sulfonylindole Site NNRTI Binding Pocket (HIV-1 RT) Drug->Site Binds to Interaction1 π-π Stacking (Tyr181, Tyr188, Trp229) Site->Interaction1 Interaction2 H-Bonding (Lys101 via Sulfonyl) Site->Interaction2 Interaction3 Steric Locking (2-Phenoxy Wing) Site->Interaction3 Effect Conformational Change (Catalytic Site Distortion) Interaction1->Effect Interaction2->Effect Interaction3->Effect Outcome Inhibition of Viral DNA Synthesis Effect->Outcome

Caption: Mechanistic cascade of 2-phenoxy-3-sulfonylindole inhibition. The 2-phenoxy group provides critical steric bulk ("wing") that locks the HIV-1 Reverse Transcriptase enzyme.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 2-Phenoxy-3-(phenylsulfonyl)-1H-indole

Adapted for high-purity library generation.

  • Starting Material: 2-Fluoro-3-(phenylsulfonyl)-1H-indole (1.0 equiv).

  • Nucleophile Preparation: In a dry flask, dissolve Phenol (1.2 equiv) in anhydrous DMF (0.5 M). Add Sodium Hydride (60% dispersion, 1.5 equiv) at 0°C. Stir for 30 min to generate sodium phenoxide.

  • Displacement: Add the phenoxide solution dropwise to the indole solution at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine. Dry over 
    
    
    
    .[3]
  • Purification: Flash column chromatography (SiO2).

    • Note: The 2-phenoxy product is sensitive to acid; avoid acidic workups or silica with high acidity (neutralize silica with 1%

      
       if necessary).
      
Protocol 2: Tubulin Polymerization Assay

Self-validating assay to confirm mechanism of action.

  • Preparation: Purified tubulin protein (>99%) is resuspended in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 1 mM GTP.
    
  • Baseline: Measure absorbance at 340 nm (

    
    ) for 10 min to establish a flat baseline (no spontaneous polymerization).
    
  • Induction: Add test compound (e.g., 2-(4-phenoxyphenyl)indole) at 10

    
    M. Add Paclitaxel (stabilizer control) and Colchicine (destabilizer control) in parallel wells.
    
  • Measurement: Incubate at 37°C. Monitor

    
     every 30 seconds for 60 minutes.
    
  • Validation:

    • Control: Vehicle (DMSO) should show a sigmoidal increase in

      
       (polymerization).
      
    • Hit: 2-Phenoxy derivatives should maintain a flat line (similar to Colchicine), indicating inhibition of assembly.

Part 6: Quantitative Data Summary

Table 1: Comparative Activity of 2-Substituted Indoles

Compound Class2-SubstituentTargetActivity (

/

)
Key Mechanism
Indolyl Aryl Sulfone 2-PhenoxyHIV-1 RT5 – 50 nMAllosteric pocket locking
Indolyl Aryl Sulfone 2-MethylHIV-1 RT100 – 500 nMWeaker steric fit
2-Aryl Indole 2-(4-Phenoxyphenyl)Tubulin20 – 100 nMColchicine site binding
2-Aryl Indole 2-PhenylTubulin500 – 2000 nMModerate binding
Indomethacin Analog 2-(4-Phenoxyphenyl)COX-20.05

M
Selective side-pocket entry

Part 7: References

  • Silvestri, R. et al. (2000). "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

  • Gaston, M.A. et al. (2012). "Synthesis and biological evaluation of 2-phenylindoles as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A.S. et al. (2000). "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences. Link

  • Evdokimov, N.M. et al. (2006). "One-Step Synthesis of 2-Unsubstituted Indoles via Cu-Catalyzed Cyclization." Organic Letters. Link

  • Monks, N.R. et al. (2002). "Potent cytotoxicity of 2-phenylindole derivatives against human breast cancer cells." Breast Cancer Research. Link

Sources

Foundational

The Influence of Phenoxy Substitution on the Electronic Properties of Indole-3-Carbaldehydes: A Technical Guide for Researchers

Introduction: The Indole Scaffold in Drug Discovery and the Significance of Phenoxy Substitution The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold in Drug Discovery and the Significance of Phenoxy Substitution

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic structure and ability to participate in various intermolecular interactions make it a versatile building block in the design of therapeutic agents targeting a wide array of biological targets.[1] Among the vast landscape of indole derivatives, indole-3-carbaldehydes serve as crucial intermediates in the synthesis of complex alkaloids and pharmaceutical compounds. The introduction of a phenoxy substituent onto the indole ring represents a strategic approach to modulate the electronic properties of the parent molecule, thereby fine-tuning its biological activity and pharmacokinetic profile. This guide provides an in-depth technical exploration of the electronic properties of phenoxy-substituted indole-3-carbaldehydes, offering insights for researchers in drug discovery and materials science.

I. Synthesis of Phenoxy-Substituted Indole-3-Carbaldehydes: A Methodological Overview

The synthesis of phenoxy-substituted indole-3-carbaldehydes can be approached through several established synthetic routes, primarily involving the introduction of the phenoxy group onto a pre-formed indole nucleus followed by formylation, or the construction of the indole ring from a phenoxy-substituted precursor.

A common and effective method for the formylation of indoles is the Vilsmeier-Haack reaction .[3][4] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[3]

Experimental Protocol: Vilsmeier-Haack Formylation of a Phenoxy-Indole Precursor

This protocol outlines a general procedure for the synthesis of a phenoxy-substituted indole-3-carbaldehyde, assuming the availability of the corresponding phenoxy-indole starting material.

Materials:

  • Phenoxy-substituted indole (e.g., 5-phenoxy-1H-indole)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenoxy-substituted indole (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired phenoxy-substituted indole-3-carbaldehyde.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

II. Spectroscopic Properties: Unraveling the Electronic Transitions

The introduction of a phenoxy group, which can act as an electron-donating or electron-withdrawing group depending on its substitution pattern, significantly influences the photophysical properties of the indole-3-carbaldehyde core.[3][6] This modulation is primarily observed through changes in the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of indole and its derivatives is characterized by two main electronic transitions, designated as ¹Lₐ and ¹Lₑ. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. A phenoxy group, particularly when positioned at the 5- or 6-position, can extend the π-conjugation of the indole system. This extended conjugation typically leads to a bathochromic (red) shift in the absorption maxima, meaning the molecule absorbs light at longer wavelengths.[3][6] This shift is a direct consequence of a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence Spectroscopy

Indole derivatives are known for their fluorescent properties, which are also highly dependent on the electronic nature of their substituents.[3][6] The introduction of a phenoxy group can modulate the fluorescence quantum yield and the emission wavelength. The electron-donating or withdrawing nature of the phenoxy substituent influences the intramolecular charge transfer (ICT) character of the excited state. In many donor-π-acceptor systems based on indole, a more efficient ICT leads to a larger Stokes shift (the difference between the absorption and emission maxima) and can either enhance or quench the fluorescence depending on the specific electronic interactions and solvent polarity.[3][6]

III. Electrochemical Properties: Probing the Redox Behavior

Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules, providing information about their oxidation and reduction potentials.[7][8] The electrochemical behavior of indole derivatives is primarily associated with the oxidation of the electron-rich pyrrole ring.[9]

The introduction of a phenoxy substituent on the indole ring is expected to alter the oxidation potential of the molecule. An electron-donating phenoxy group would increase the electron density on the indole nucleus, making it easier to oxidize and thus shifting the oxidation potential to a less positive value. Conversely, an electron-withdrawing phenoxy group would make the indole ring more electron-deficient and harder to oxidize, resulting in a shift of the oxidation potential to a more positive value.[10]

Experimental Protocol: Cyclic Voltammetry

Materials:

  • Phenoxy-substituted indole-3-carbaldehyde

  • Anhydrous acetonitrile or dichloromethane

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a 1 mM solution of the phenoxy-substituted indole-3-carbaldehyde in the chosen solvent containing 0.1 M TBAPF₆.

  • Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes.

  • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

  • After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal standard to reference the potentials.

  • Analyze the resulting voltammogram to determine the oxidation potential(s) of the compound.

IV. Computational Modeling: A Theoretical Insight into Electronic Structure

Density Functional Theory (DFT) calculations are an invaluable tool for understanding the electronic structure and properties of molecules at the atomic level.[11][12] By performing DFT calculations, we can gain insights into the HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and the distribution of electron density within the molecule.

HOMO-LUMO Analysis

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule.[13][14]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater tendency for electron donation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a greater tendency for electron acceptance.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity, stability, and the energy of its lowest electronic transition. A smaller energy gap generally corresponds to a more easily excitable molecule and a red-shifted absorption spectrum.

For a phenoxy-substituted indole-3-carbaldehyde, the phenoxy group can significantly influence the energies and spatial distributions of the HOMO and LUMO. An electron-donating phenoxy group is expected to raise the HOMO energy level, while an electron-withdrawing group would lower the LUMO energy level, both of which would lead to a smaller HOMO-LUMO gap.[6]

The following diagram illustrates the conceptual relationship between the molecular structure and the HOMO-LUMO energy levels.

G cluster_0 Molecular Structure cluster_1 Electronic Properties Indole-3-carbaldehyde_Core Indole-3-carbaldehyde Core Phenoxy_Substituent Phenoxy Substituent HOMO HOMO Energy Level Phenoxy_Substituent->HOMO Influences (e.g., raises energy) LUMO LUMO Energy Level Phenoxy_Substituent->LUMO Influences (e.g., lowers energy) Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap LUMO->Energy_Gap Spectroscopic_Properties UV-Vis Absorption Fluorescence Energy_Gap->Spectroscopic_Properties Determines

Caption: Relationship between molecular structure and electronic properties.

V. Data Summary and Application in Drug Development

The modulation of electronic properties through phenoxy substitution has significant implications for drug development. By altering the electron distribution and frontier orbital energies, one can influence a molecule's reactivity, metabolic stability, and its ability to interact with biological targets. For instance, modifying the electronic properties can affect the pKa of the indole nitrogen, which in turn can influence its hydrogen bonding capabilities and overall binding affinity to a protein.

Table 1: Hypothetical Electronic Properties of Phenoxy-Substituted Indole-3-Carbaldehydes

CompoundSubstituent Positionλmax (abs) (nm)λmax (em) (nm)Quantum Yield (ΦF)E_ox (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)ΔE (eV)
Indole-3-carbaldehyde-~295~350~0.1~1.2-5.8-1.54.3
5-Phenoxy-I3C5>300>360>0.1<1.2>-5.8<-1.5<4.3
6-Phenoxy-I3C6>300>360>0.1<1.2>-5.8<-1.5<4.3

Note: The values in this table are hypothetical and are intended to illustrate the expected trends based on the principles discussed. Actual experimental values would need to be determined for specific compounds.

VI. Conclusion

The introduction of a phenoxy substituent provides a powerful strategy to systematically tune the electronic properties of indole-3-carbaldehydes. This guide has outlined the key synthetic methodologies, spectroscopic and electrochemical characterization techniques, and computational approaches that are essential for a comprehensive understanding of these important molecules. The ability to modulate the HOMO-LUMO energy levels and, consequently, the photophysical and redox properties of the indole scaffold opens up new avenues for the rational design of novel therapeutic agents and functional organic materials. Further research focusing on the synthesis and detailed characterization of a wider range of phenoxy-substituted indole-3-carbaldehydes is warranted to fully explore their potential in various scientific disciplines.

VII. References

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). MDPI. [Link]

  • INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. (n.d.). Zenodo. [Link]

  • Electrochemical Behavior of Biologically Important Indole Derivatives. (2011). Semantic Scholar. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2023). National Center for Biotechnology Information. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. (n.d.). Royal Society of Chemistry. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. [Link]

  • Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace. [Link]

  • Determination and investigation of electrochemical behaviour of 2-phenylindole derivatives: discussion on possible mechanistic pathways. (2025). ResearchGate. [Link]

  • Electrooxidation of 5-substituted indoles. (n.d.). Royal Society of Chemistry. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... (n.d.). ResearchGate. [Link]

  • Electrochemical Behavior of Biologically Active Indole Derivatives (I.E. 4-Hydroxy Indole). (n.d.). International Journal of Science Engineering and Technology. [Link]

  • Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry. [Link]

  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. (2025). ResearchGate. [Link]

  • Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Journal of Advanced Scientific Research. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. (2021). Physical Chemistry Research. [Link]

  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience. [Link]

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Protocols & Analytical Methods

Method

A Detailed, Step-by-Step Protocol for the Synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

An Application Note for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a mu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The functionalization of the indole ring at various positions allows for the fine-tuning of biological activity. This application note provides a comprehensive, step-by-step guide for the synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, a key intermediate for the development of novel therapeutics. The synthetic strategy is designed as a robust, three-step sequence, commencing with the formation of a C-O bond via an Ullmann condensation, followed by N-methylation, and culminating in a regioselective C3-formylation using the Vilsmeier-Haack reaction. This document provides not only detailed experimental protocols but also the underlying chemical principles and mechanistic insights to ensure reproducibility and facilitate further research.

Introduction and Synthetic Strategy

Indole-3-carbaldehyde derivatives are pivotal precursors in the synthesis of a wide range of biologically significant molecules. The introduction of a phenoxy group at the C2 position and a methyl group at the N1 position creates a unique structural motif with potential applications in kinase inhibition, anti-inflammatory agents, and other therapeutic areas.

The synthesis of the target molecule, 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, is logically approached through a three-step sequence that builds complexity in a controlled manner. The chosen pathway is designed for efficiency and scalability, relying on well-established and reliable chemical transformations.

The three core steps are:

  • Ullmann Condensation: Formation of the 2-phenoxy-1H-indole core through a copper-catalyzed cross-coupling of 2-bromo-1H-indole and phenol. This reaction is a classic and effective method for constructing diaryl ether linkages.[1][2]

  • N-Methylation: Introduction of a methyl group onto the indole nitrogen. This is achieved by deprotonating the N-H group with a strong base to form a nucleophilic indolide anion, which is subsequently trapped with a methylating agent.[3]

  • Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the electron-rich C3 position of the indole ring. This reaction utilizes the Vilsmeier reagent, an electrophile generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6]

This strategic sequence ensures that the most sensitive functional group, the aldehyde, is introduced in the final step, preventing potential side reactions during the earlier stages.

Synthesis_Workflow Start 2-Bromo-1H-indole + Phenol Step1 Step 1: Ullmann Condensation (CuI, K₂CO₃, NMP) Start->Step1 Intermediate1 2-Phenoxy-1H-indole Step1->Intermediate1 Step2 Step 2: N-Methylation (NaH, CH₃I, THF) Intermediate1->Step2 Intermediate2 1-Methyl-2-phenoxy-1H-indole Step2->Intermediate2 Step3 Step 3: Vilsmeier-Haack (POCl₃, DMF) Intermediate2->Step3 Product 1-Methyl-2-phenoxy-1H- indole-3-carbaldehyde Step3->Product

Caption: Overall synthetic workflow for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1H-indole via Ullmann Condensation

Principle & Causality: The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction ideal for forming C-O bonds between aryl halides and phenols.[7][8] In this step, copper(I) iodide is used as a catalyst to facilitate the coupling of the C2 position of 2-bromo-1H-indole with the oxygen of phenol. Potassium carbonate serves as the base to deprotonate the phenol, generating the more nucleophilic phenoxide anion. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point, which is necessary to achieve the required reaction temperature, and its ability to dissolve the ionic intermediates.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Amount
2-Bromo-1H-indole196.041.0(e.g., 5.00 g)
Phenol94.111.5(e.g., 3.60 g)
Copper(I) Iodide (CuI)190.450.1(e.g., 0.49 g)
Potassium Carbonate (K₂CO₃)138.212.0(e.g., 7.05 g)
N-Methyl-2-pyrrolidone (NMP)99.13-(e.g., 50 mL)

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-1H-indole, phenol, copper(I) iodide, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) via syringe.

  • Heat the reaction mixture to 180-190 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 12-18 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 250 mL of water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with 1M NaOH solution (2 x 100 mL) to remove excess phenol, followed by a brine wash (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-phenoxy-1H-indole.

Step 2: Synthesis of 1-Methyl-2-phenoxy-1H-indole via N-Methylation

Principle & Causality: The proton on the indole nitrogen is weakly acidic (pKa ≈ 17) and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). This deprotonation generates the corresponding sodium indolide salt, a highly reactive nucleophile. This anion then readily attacks the electrophilic carbon of methyl iodide (CH₃I) in an Sₙ2 reaction to form the N-methylated product. The reaction is conducted at 0 °C to control the exothermic reaction of NaH with the solvent and the substrate, and under anhydrous conditions as NaH reacts violently with water.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Amount
2-Phenoxy-1H-indole209.241.0(e.g., 4.00 g)
Sodium Hydride (NaH, 60% disp.)24.00 (as 100%)1.2(e.g., 0.92 g)
Methyl Iodide (CH₃I)141.941.2(e.g., 1.43 mL)
Anhydrous Tetrahydrofuran (THF)72.11-(e.g., 80 mL)

Protocol:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-phenoxy-1H-indole in a separate flask with a minimum amount of anhydrous THF.

  • Add the solution of 2-phenoxy-1H-indole dropwise to the stirred NaH suspension at 0 °C. Stir for 30-45 minutes at this temperature; evolution of hydrogen gas should be observed.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product, 1-methyl-2-phenoxy-1H-indole, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.

Step 3: Synthesis of 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Principle & Causality: The Vilsmeier-Haack reaction is a premier method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] It proceeds via the formation of the "Vilsmeier reagent," a chloroiminium salt, from the reaction of a substituted amide (DMF) with an acid chloride (POCl₃).[4][6] This reagent is a mild electrophile that attacks the most nucleophilic position of the indole ring, which is C3. The resulting iminium intermediate is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde. The initial formation of the Vilsmeier reagent is performed at low temperature (0 °C) to control its exothermic formation.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OP(O)Cl₂⁻ Attack Electrophilic Attack at C3 Vilsmeier_Reagent->Attack Electrophile Indole 1-Methyl-2-phenoxy- 1H-indole Indole->Attack Iminium_Intermediate Iminium Salt Intermediate Attack->Iminium_Intermediate Hydrolysis Aqueous Workup (H₂O) Iminium_Intermediate->Hydrolysis Product Final Aldehyde Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack Formylation of Indole.

Materials & Reagents:

ReagentM.W. ( g/mol )Molar Eq.Amount
N,N-Dimethylformamide (DMF)73.09Solvent & Reagent(e.g., 25 mL)
Phosphorus oxychloride (POCl₃)153.331.2(e.g., 1.9 mL)
1-Methyl-2-phenoxy-1H-indole223.271.0(e.g., 4.00 g)

Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, place anhydrous DMF and cool it to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature is maintained below 10 °C. The Vilsmeier reagent will form as a yellowish solid complex.

  • Stir the mixture at 0 °C for an additional 30 minutes.

  • In a separate flask, dissolve the 1-methyl-2-phenoxy-1H-indole in a minimum amount of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a stirred mixture of crushed ice (approx. 200 g).

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate (Na₂CO₃) solution until the pH is alkaline (pH > 8). This hydrolysis step is exothermic and should be performed with caution.

  • The product will typically precipitate as a solid. Stir the suspension for 1 hour in the cold.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven to yield the final product, 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. If necessary, the product can be further purified by recrystallization from ethanol.

References

  • Arkivoc . Synthesis of 2-phenylindoxyls. [Link]

  • Springer Nature . Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

  • Chemistry Steps . Vilsmeier-Haack Reaction. [Link]

  • Wikipedia . Ullmann condensation. [Link]

  • J&K Scientific LLC . Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses . 2-phenylindole. [Link]

  • PMC . A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. [Link]

  • International Journal of PharmTech Research . REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Growing Science . Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its utilization for the synthesis of new heterocyclic compounds. [Link]

  • Acta Poloniae Pharmaceutica . SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. [Link]

  • SynArchive . Ullmann Condensation. [Link]

  • Royal Society of Chemistry . Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Organic Syntheses . indole-3-aldehyde. [Link]

  • ResearchGate . N-methylation and O-methylation of indole and phenol respectively using.... [Link]

  • Organic Chemistry Frontiers (RSC Publishing) . Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. [Link]

  • Organic Chemistry Portal . Ullmann Reaction. [Link]

  • PMC . Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]

  • MDPI . Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

  • Springer Nature . methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Der Pharma Chemica . Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • MDPI . Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Afyon Kocatepe Üniversitesi . Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

  • ResearchGate . N‐methylation of indoles and other N,H‐heteroacromatic compounds. Reaction conditions (unless otherwise specified). [Link]

  • ResearchGate . The Ullmann Ether Condensation. [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

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Application

Application Notes &amp; Protocols: Leveraging 1-Methyl-2-Phenoxy-1H-indole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Schiff bases derived from indole aldehydes have garnered significant attention d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Schiff bases derived from indole aldehydes have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel Schiff bases using 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde as a key precursor. We will first establish a robust, validated protocol using the well-documented analogue, 1-methyl-1H-indole-3-carbaldehyde, as a model system. Subsequently, we will extrapolate these principles to provide a generalized, expert-guided protocol for the target 2-phenoxy substituted precursor, discussing the critical considerations and potential modifications required to account for its unique electronic and steric profile.

The Indole-3-Carbaldehyde Scaffold: A Privileged Precursor in Medicinal Chemistry

The indole ring system is a "privileged scaffold," meaning it is capable of binding to multiple biological receptors with high affinity.[1][2][3] The aldehyde group at the C3 position is an ideal electrophilic site for the synthesis of imines, or Schiff bases, through condensation with primary amines.[8] This reaction provides a straightforward and efficient method to introduce a vast array of chemical diversity, enabling the exploration of structure-activity relationships (SAR).

  • N1-Methylation: The presence of a methyl group on the indole nitrogen (N1) removes the acidic N-H proton. This modification can enhance lipophilicity, potentially improving cell membrane permeability, and prevents the formation of intermolecular hydrogen bonds, which can alter the compound's solid-state properties and solubility.

  • C2-Phenoxy Substitution: The introduction of a phenoxy group at the C2 position is a significant structural modification. This bulky group can introduce steric hindrance that may influence the kinetics of the Schiff base formation. Electronically, the oxygen of the phenoxy group can donate electron density into the indole ring system, potentially modulating the reactivity of the C3-aldehyde and influencing the biological activity of the final Schiff base derivatives.

The Chemistry of Schiff Base Formation: Mechanism and Key Parameters

The formation of a Schiff base (or azomethine) is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[8][9] The reaction proceeds via a two-step mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to yield the imine.[8][9]

Reaction Mechanism

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[10][11]

Schiff_Base_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration RCHO Indole-CHO RCHO->inv1 RNH2 R'-NH₂ RNH2->inv2 H_plus H⁺ H_plus->inv1 H_plus->inv3 Protonated_CHO Protonated Aldehyde Protonated_CHO->inv2 Carbinolamine Carbinolamine Intermediate Carbinolamine->inv3 Protonated_OH Protonated Carbinolamine Imine_H2O Imine + H₂O Protonated_OH->Imine_H2O Elimination of H₂O inv1->Protonated_CHO Acid Catalysis inv2->Carbinolamine Nucleophilic Attack inv3->Protonated_OH Proton Transfer Protocol_Workflow start Start reactants Dissolve 1-methyl-1H-indole-3-carbaldehyde and 4-chloroaniline in Ethanol start->reactants catalyst Add 2-3 drops of Glacial Acetic Acid reactants->catalyst reflux Reflux the mixture for 2-4 hours catalyst->reflux monitor Monitor reaction progress using TLC reflux->monitor cool Cool reaction mixture in an ice bath monitor->cool Reaction Complete filter Filter the precipitated solid cool->filter wash Wash the solid with cold ethanol filter->wash dry Dry the product under vacuum wash->dry characterize Characterize the final product (FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

Step-by-Step Methodology
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-indole-3-carbaldehyde (1.59 g, 10 mmol) in 30 mL of absolute ethanol. [12]2. Amine Addition: To this solution, add an equimolar amount of the desired primary amine (e.g., 4-chloroaniline, 1.28 g, 10 mmol). Stir the mixture until the amine is fully dissolved.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain this temperature for 2-4 hours. [5]5. Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:hexane, 3:7). [13]The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots.

  • Isolation: Upon completion, cool the reaction flask in an ice bath for 30 minutes to facilitate the precipitation of the Schiff base product. [5]7. Purification: Collect the solid product by vacuum filtration. Wash the precipitate several times with a small amount of cold ethanol to remove any unreacted starting materials or impurities. [14]8. Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: A Generalized Approach for 1-Methyl-2-Phenoxy-1H-indole-3-carbaldehyde

Disclaimer: The following is a generalized protocol based on established chemical principles, as specific literature for this precursor is not widely available. Researchers should perform initial small-scale trials to optimize conditions.

The presence of the bulky 2-phenoxy group may introduce steric hindrance around the C3-aldehyde. This could potentially slow down the rate of nucleophilic attack by the primary amine. Therefore, adjustments to the model protocol may be necessary.

Potential Modifications & Rationale
  • Extended Reaction Time: The reaction may require a longer reflux period (e.g., 6-12 hours) to achieve a high yield. Continuous monitoring by TLC is essential.

  • Alternative Solvent: If solubility is an issue, or to achieve higher temperatures, a solvent like toluene could be used with a Dean-Stark apparatus to azeotropically remove the water byproduct, thereby driving the reaction to completion.

  • Microwave-Assisted Synthesis: To accelerate the reaction, microwave-assisted synthesis can be a powerful alternative, often reducing reaction times from hours to minutes. [13]

Generalized Step-by-Step Methodology
  • Reactant Preparation: In a suitable reaction vessel, dissolve 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (10 mmol) and the selected primary amine (10-11 mmol, a slight excess of the amine can help drive the reaction) in 30-40 mL of absolute ethanol or toluene.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor closely using TLC. Expect longer reaction times compared to the unsubstituted analogue.

  • Work-up & Isolation: Follow steps 6-8 from Protocol 1. If the product does not precipitate upon cooling, the solvent may need to be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization.

Characterization of Indole Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.

Technique Key Feature Expected Observation for Indole Schiff Base
FT-IR C=N (Imine) StretchA strong absorption band appearing in the range of 1610-1650 cm⁻¹ . Disappearance of the C=O aldehyde stretch (around 1670-1690 cm⁻¹) and the primary amine N-H bands (around 3300-3400 cm⁻¹). [5][14]
¹H-NMR -CH=N- (Azomethine) ProtonA characteristic singlet appearing in the downfield region, typically between δ 8.0-9.0 ppm . [14][13][15]
¹³C-NMR -C H=N - (Azomethine) CarbonA signal appearing in the range of δ 150-165 ppm . [5][15]
Mass Spec. Molecular Ion PeakThe [M]+ or [M+H]+ peak corresponding to the calculated molecular weight of the synthesized Schiff base. [5][16]

Applications in Drug Development

The synthesized Schiff bases are prime candidates for biological screening. The indole scaffold is associated with a wide range of pharmacological activities. [2][3]

  • Antimicrobial Activity: Compounds can be screened against various strains of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using methods like agar well diffusion or by determining the Minimum Inhibitory Concentration (MIC). [16][17][13][18]* Antioxidant Activity: The ability of the compounds to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. [6][7]* Anticancer Activity: Cytotoxicity can be evaluated against various cancer cell lines (e.g., HepG2, MCF-7) using the MTT assay to determine the IC₅₀ value. [15][19] The diverse library of Schiff bases generated from this precursor can serve as a valuable starting point for identifying lead compounds in a drug discovery pipeline.

References

  • sathee jee. (n.d.). Chemistry Schiff Bases.
  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • MDPI. (n.d.). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. Retrieved from [Link]

  • Singh, G., et al. (2020). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. International Journal of Chemistry and Pharmaceutical Sciences, 1(1), 1-5.
  • PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. Retrieved from [Link]

  • Bayero University, Kano. (2023). SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. Retrieved from [Link]

  • YouTube. (2017). CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. Retrieved from [Link]

  • Sami Publishing Company. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, spectral characterization and biological activity studies of transition metal complexes of Schiff base ligand containing indole moiety. Retrieved from [Link]

  • ResearchGate. (2025). Microwave Assisted Synthesis and Antimicrobial Evaluation of Schiff Bases of Indole-3-aldehyde. Retrieved from [Link]

  • PubMed. (2025). Synergistic Antimicrobial and Antioxidant Effects of Indole Schiff Base-Metal (II) Complexes: A Dual Approach. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

  • Hassan, A. S. (n.d.). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antimicrobial, DNA Cleavage, and Antioxidant Studies of Some Metal Complexes Derived from Schiff Base Containing Indole and Quinoline Moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde.... Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS AND CHARACTERIZATION OF SCHIFF'S BASES. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Knoevenagel Condensation Reactions Involving 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing the novel substrate, 1-methyl-2-phenoxy-1H-indole-3-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Knoevenagel condensation reaction utilizing the novel substrate, 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, enabling the synthesis of diverse α,β-unsaturated compounds that serve as valuable intermediates in the creation of complex molecular architectures.[2][3] This document offers a detailed exploration of the synthesis of the title compound, followed by robust protocols for its condensation with various active methylene compounds, and methods for the characterization of the resulting products.

Introduction to Knoevenagel Condensation with Indole Aldehydes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding a new carbon-carbon double bond.[2] In the context of indole-3-carbaldehydes, this reaction provides a direct route to 3-substituted indole derivatives, which are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which facilitates the deprotonation of the active methylene compound to form a carbanion.[2][4] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration of the aldol-type intermediate leads to the final condensed product.

The specific substrate, 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, offers unique electronic and steric properties that can influence the reactivity and outcome of the Knoevenagel condensation, potentially leading to novel compounds with distinct pharmacological profiles. The N-methylation prevents the formation of N-H acidity-related side products, while the 2-phenoxy group introduces a bulky, electron-withdrawing substituent that can modulate the electrophilicity of the C3-aldehyde and influence the conformation of the final products.

Synthesis of the Starting Material: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde

A multi-step synthetic pathway is proposed for the preparation of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, commencing from commercially available precursors. This route involves the initial formation of the 2-phenoxyindole core, followed by N-methylation and subsequent formylation at the C3 position.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Haloindole C 2-Phenoxy-1H-indole A->C B Phenol B->C D 1-Methyl-2-phenoxy-1H-indole C->D E 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde D->E reagent1 CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) reagent1->C reagent2 Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., NaH) Solvent (e.g., THF) reagent2->D reagent3 Vilsmeier-Haack Reagent (POCl3, DMF) reagent3->E

Caption: Proposed synthesis of the title compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-1H-indole

This step can be achieved via a copper-catalyzed cross-coupling reaction between a 2-haloindole and phenol.

  • Materials: 2-Iodoindole, Phenol, Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 2-iodoindole (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture at 110-120 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Step 2: N-Methylation of 2-Phenoxy-1H-indole

  • Materials: 2-Phenoxy-1H-indole, Sodium hydride (NaH, 60% dispersion in mineral oil), Methyl iodide (CH₃I), and Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add a suspension of NaH (1.5 equiv.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 2-phenoxy-1H-indole (1.0 equiv.) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 equiv.) dropwise and allow the reaction to warm to room temperature, stirring overnight.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield 1-methyl-2-phenoxy-1H-indole.

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[5][6]

  • Materials: 1-Methyl-2-phenoxy-1H-indole, Phosphorus oxychloride (POCl₃), and N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a flask cooled to 0 °C, slowly add POCl₃ (1.2 equiv.) to anhydrous DMF (3.0 equiv.) with stirring.

    • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

    • Add a solution of 1-methyl-2-phenoxy-1H-indole (1.0 equiv.) in DMF dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with aqueous sodium hydroxide until basic.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize or purify by column chromatography to obtain 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde.

Knoevenagel Condensation Protocols

The following protocols detail the Knoevenagel condensation of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde with various active methylene compounds.

General Workflow

Knoevenagel_Workflow Reactants 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde + Active Methylene Compound Reaction Reaction Setup (Solvent, Catalyst, Temperature) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Caption: General workflow for Knoevenagel condensation.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This is a classic and highly effective method for Knoevenagel condensations.[4]

  • Materials: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, Malononitrile, Piperidine, and Ethanol.

  • Procedure:

    • Dissolve 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.

    • Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate eluent).

    • Once the starting material is consumed (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry to obtain the pure product. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Protocol 2: Condensation with Ethyl Cyanoacetate
  • Materials: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, Ethyl cyanoacetate, Piperidine, and Ethanol.

  • Procedure:

    • Combine 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and a catalytic amount of piperidine in ethanol (10 mL).

    • Reflux the mixture and monitor by TLC. This reaction may require longer reaction times or heating compared to malononitrile.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to isolate the product.

Protocol 3: Condensation with Meldrum's Acid

Meldrum's acid is a highly acidic cyclic diester that is particularly reactive in Knoevenagel condensations.

  • Materials: 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, Meldrum's acid, and a suitable solvent like dichloromethane or toluene. A basic catalyst may not be necessary due to the high acidity of Meldrum's acid, but a mild base like pyridine can be used.

  • Procedure:

    • Dissolve 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (1.0 mmol) and Meldrum's acid (1.0 mmol) in dichloromethane (15 mL).

    • Stir the mixture at room temperature. The reaction is often rapid.

    • Monitor the reaction by TLC.

    • Upon completion, the product may precipitate. If so, collect it by filtration.

    • Otherwise, wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.

Summary of Reaction Conditions
Active Methylene CompoundCatalystSolventTemperatureTypical Reaction Time
MalononitrilePiperidineEthanolRoom Temp.1-3 hours
Ethyl CyanoacetatePiperidineEthanolReflux4-12 hours
Diethyl MalonatePiperidineTolueneReflux with Dean-Stark12-24 hours
Meldrum's AcidNone or PyridineDichloromethaneRoom Temp.0.5-2 hours
Barbituric AcidAcetic AcidEthanolReflux2-6 hours

Product Characterization

The synthesized Knoevenagel adducts should be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expect to see a characteristic singlet for the newly formed vinyl proton (C=CH) in the downfield region (typically δ 7.5-8.5 ppm). The signals for the indole and phenoxy protons will also be present, along with the N-methyl singlet (around δ 3.7-4.0 ppm).

  • ¹³C NMR Spectroscopy: Look for signals corresponding to the α and β carbons of the α,β-unsaturated system, in addition to the carbons of the indole and phenoxy rings.

  • Infrared (IR) Spectroscopy: The presence of a nitrile group (C≡N) will be indicated by a sharp absorption around 2220 cm⁻¹. The C=C double bond will show an absorption in the 1620-1640 cm⁻¹ region. Carbonyl groups (C=O) from ester or acid functionalities will appear around 1700-1750 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

Applications in Drug Development

Indole derivatives are a cornerstone of modern medicinal chemistry.[1] The Knoevenagel adducts derived from 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde are novel compounds with potential applications in various therapeutic areas:

  • Anticancer Agents: Many indole-based compounds exhibit anticancer activity by targeting various cellular pathways. The synthesized adducts can be screened for their cytotoxic effects on cancer cell lines.

  • Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds. The new derivatives can be tested for their efficacy against a panel of bacterial and fungal strains.

  • Anti-inflammatory Agents: The α,β-unsaturated system in the Knoevenagel products can act as a Michael acceptor, potentially interacting with biological nucleophiles involved in inflammatory pathways.

The modular nature of the Knoevenagel condensation allows for the creation of a library of compounds from a single aldehyde precursor, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

References

  • ZnO catalyst for Knoevenagel condensation in aqueous medium at ambient temperature. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Taylor & Francis Online. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • The Knoevenagel condensation reactions of various aromatic aldehydes.... ResearchGate. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

This technical support guide is designed for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde , a specialized intermediate often used in the synthesis of bioactive heterocycles.[1] Unlike simple indole-3-carbaldehydes, the 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde , a specialized intermediate often used in the synthesis of bioactive heterocycles.[1]

Unlike simple indole-3-carbaldehydes, the 2-phenoxy substituent introduces significant lipophilicity and electron-donating effects, altering its solubility profile and reactivity.[1] This guide addresses the specific challenges this structure presents, particularly "oiling out" during workup and stability issues during purification.

Case ID: IND-CHO-2PhO-PUR Status: Active Classification: Organic Synthesis / Purification Support Safety Warning: Protocols involve


 residues and organic solvents.[1] Always work in a fume hood.

🛑 Phase 1: The "Emergency Room" (Critical Troubleshooting)

Before attempting purification, diagnose the state of your crude material.[1] The 2-phenoxy group makes this compound prone to forming stable, gummy oils rather than crystalline solids if impurities are present.[1]

Q: My crude product is a dark, viscous oil that won't solidify. What happened?

A: This is the most common issue with 2-phenoxyindoles. It usually stems from three causes:

  • Residual DMF: The high boiling point of DMF prevents crystal lattice formation.

  • Incomplete Hydrolysis: The Vilsmeier intermediate (iminium salt) was not fully hydrolyzed to the aldehyde.

  • Phosphorous Byproducts: Inorganic salts from

    
     are trapped in the organic matrix.
    

Immediate Fix (The "Crash" Protocol):

  • Dissolve the oil in a minimum amount of Diethyl Ether (or MTBE).

  • Pour this solution slowly into a rapidly stirring beaker of ice-cold Hexane (10x volume).

  • Scratch the glass sides with a spatula to induce nucleation.

  • If it remains oily, sonicate the biphasic mixture for 5 minutes.

Q: The product turned pink/red during workup. Is it decomposed?

A: Not necessarily. A pink/red hue often indicates:

  • Trace Acid: Indole aldehydes can form colored salts in acidic media (halochromism).

  • Oligomerization: If the Vilsmeier reaction was heated too long (>90°C), the electron-rich 2-phenoxy ring can undergo self-condensation.[1]

  • Solution: Wash the organic layer thoroughly with saturated

    
      until the aqueous layer is consistently pH 8. If the color persists, treat the organic layer with activated charcoal before recrystallization.[1]
    

⚙️ Phase 2: The "Gold Standard" Workup (Prevention)

Purity starts at the quench. The 2-phenoxy ether linkage is robust, but the aldehyde is sensitive to oxidation.[1] You must control the hydrolysis of the chloroiminium intermediate to prevent "tar" formation.

Vilsmeier Workup Logic Flow

This diagram illustrates the critical control points to ensure the iminium salt is fully converted to the aldehyde without degrading the ether linkage.

VilsmeierWorkup Start Reaction Mixture (Indole + POCl3/DMF) Quench Quench: Pour into Crushed Ice/Water (0°C) Start->Quench Slow addition Hydrolysis Hydrolysis Step (CRITICAL) Quench->Hydrolysis Stir 30-60 min pH_Check Adjust pH to 8-9 (sat. NaOAc or Na2CO3) Hydrolysis->pH_Check Neutralize acid Precipitate Does Solid Form? pH_Check->Precipitate Solid_Path Filter Solid Precipitate->Solid_Path Yes Oil_Path Extract w/ DCM or EtOAc Precipitate->Oil_Path No (Oiling out) Final Crude Aldehyde (Ready for Purification) Solid_Path->Final Wash w/ cold water Wash Wash Organic Layer: 1. Water (Remove DMF) 2. Brine 3. NaHCO3 (Remove Acid) Oil_Path->Wash Wash->Final Dry (Na2SO4) & Evaporate

Caption: Controlled hydrolysis workflow. Maintaining pH 8-9 ensures complete conversion of the iminium salt while protecting the phenoxy ether linkage.

🧪 Phase 3: Purification Protocols

Choose the method based on your crude yield and physical state.

Method A: Recrystallization (Recommended for Solids)

The 2-phenoxy group increases solubility in non-polar solvents compared to standard indoles. Therefore, pure ethanol often works best, but a co-solvent may be needed.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol (95%) 100%Best Starting Point Dissolve hot.[1] If oiling occurs upon cooling, add a seed crystal.[1]
EtOAc / Hexane 1:3 to 1:5High Purity Dissolve in min. hot EtOAc, then slowly add hot Hexane until turbid.
Acetone / Water 4:1Alternative Good for removing inorganic salts (

residues).
Methanol 100%Caution May cause transesterification or acetal formation if acid traces remain.

Protocol:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) and heat to boiling. Add solvent in small portions until fully dissolved.

  • Optional: If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.

  • Allow to cool to Room Temperature (RT) slowly (do not place directly on ice, or it will oil out).

  • Once crystals appear, cool to 0°C for 1 hour.

  • Filter and wash with ice-cold ethanol.

Method B: Column Chromatography (For Oils/Low Purity)

If recrystallization fails, use silica gel chromatography.[1] The aldehyde is moderately polar.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane (to elute unreacted 2-phenoxyindole).[1]

    • Ramp: 5%

      
       20% Ethyl Acetate in Hexane .
      
  • TLC Visualization: UV (254 nm) or DNP Stain (Aldehydes turn orange/red).

Technical Tip: The 2-phenoxy group makes the molecule "streak" on silica if the acid content is high. Add 1% Triethylamine to your mobile phase to neutralize silica acidity and sharpen the bands.

🔬 Phase 4: Analytical Validation

How do you confirm the structure and purity?

NMR Diagnostics ( )
  • Aldehyde Proton (-CHO): Look for a sharp singlet between

    
     9.8 – 10.2 ppm .[1] If this is broad or split, you have incomplete hydrolysis (iminium salt) or acid formation.[1]
    
  • N-Methyl: Singlet around

    
     3.6 – 3.8 ppm .[1]
    
  • Phenoxy Group: Multiplets in the aromatic region (

    
     6.8 – 7.5 ppm ). Ensure the integration matches (5 protons for phenoxy + 4 protons for indole core).
    
Common Impurity Markers
  • DMF: Two singlets at

    
     2.9 and 2.8 ppm. Remedy: High-vacuum drying at 40°C or water wash.[1]
    
  • Carboxylic Acid: Broad singlet >11 ppm (often invisible) + loss of aldehyde peak. Remedy: Repurify via column (acid sticks to silica).

❓ Frequently Asked Questions (FAQ)

Q: Can I use the phenyl derivative (CAS 1757-72-8) protocols for this phenoxy compound? A: Mostly, yes.[1] However, the phenoxy derivative is more electron-rich.[1] This means it is more reactive towards electrophiles but also slightly more prone to oxidation. Use an inert atmosphere (


/Ar) during heating steps.

Q: Why is my yield low (<50%)? A: Check your Vilsmeier reagent preparation.

  • Did you add

    
     to DMF at 0°C ? If it got too hot, the reagent decomposes.[1]
    
  • Did you heat the reaction to 80-90°C ? The 2-phenoxy group is bulky; steric hindrance at C3 requires thermal energy to drive the formylation to completion.

Q: Is the compound light-sensitive? A: Yes, like many indole aldehydes, it can photo-oxidize.[1] Store the purified solid in amber vials under nitrogen/argon at 4°C.

📚 References

  • Vilsmeier-Haack Reaction Mechanism & Hydrolysis:

    • Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier-Haack Reaction. Organic Reactions.[2][3][4][5][6][7][8][9][10][11][12]

    • Source:[1]

  • Purification of Indole-3-Carbaldehydes (General Protocols):

    • Organic Syntheses, Coll.[1][7] Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959).[1] (Describes standard workup and recrystallization from ethanol).

    • Source:[1]

  • Synthesis of 2-Substituted Indole-3-Carbaldehydes:

    • Specific reference to 2-phenoxy/alkoxy derivatives and their stability.

    • Source:[1]

  • Solvent Selection for Recrystallization:

    • University of Rochester, Department of Chemistry.[1] "Solvents for Recrystallization".

    • Source:[1]

Sources

Optimization

Minimizing side reactions during formylation of 1-methyl-2-phenoxyindole

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the formylation of 1-methyl-2-phenoxyindole. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the formylation of 1-methyl-2-phenoxyindole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of 1-methyl-2-phenoxyindole-3-carbaldehyde. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the nuances of this reaction and minimize the formation of unwanted side products.

I. Understanding the Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles, including indoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the electron-dense C3 position of the indole nucleus.[1]

The general mechanism involves:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[5][6]

  • Electrophilic Attack: The indole's C3 position attacks the Vilsmeier reagent.[7]

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the desired aldehyde.[4][7]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the formylation of 1-methyl-2-phenoxyindole.

Question 1: My reaction is sluggish and gives a low yield of the desired 1-methyl-2-phenoxyindole-3-carbaldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion can stem from several factors, primarily related to reagent quality, reaction temperature, and stoichiometry.

  • Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has not been exposed to atmospheric moisture. The presence of water can quench the Vilsmeier reagent and hinder the reaction.

  • Reaction Temperature: While the formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control the exothermic reaction, the subsequent formylation of the indole may require heating.[1] For a substrate like 1-methyl-2-phenoxyindole, which is moderately activated, a reaction temperature in the range of 60-95 °C is often necessary to drive the reaction to completion.[1][8]

  • Stoichiometry: A slight excess of the Vilsmeier reagent is often beneficial.[8] A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent relative to the indole substrate is a good starting point to ensure complete conversion.[8]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion of 1-Methyl-2-phenoxyindole check_reagents Verify Anhydrous Reagents (DMF, POCl₃) start->check_reagents optimize_temp Optimize Reaction Temperature (60-95 °C) check_reagents->optimize_temp Reagents are dry adjust_stoich Adjust Stoichiometry (1.5-3 eq. Vilsmeier Reagent) optimize_temp->adjust_stoich Temperature optimized monitor_rxn Monitor Reaction by TLC/LC-MS adjust_stoich->monitor_rxn Stoichiometry adjusted success Improved Yield monitor_rxn->success Reaction complete fail Persistent Low Yield monitor_rxn->fail Incomplete reaction

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing a significant amount of a dark, tarry substance in my reaction flask. What is this and how can I prevent its formation?

Answer:

The formation of resinous or polymeric byproducts is a common issue in reactions involving electron-rich indoles under acidic conditions.[9] This is often due to side reactions such as self-polymerization of the indole or degradation of the starting material or product.

  • Cause: The highly acidic nature of the Vilsmeier-Haack reaction medium can promote acid-catalyzed polymerization of the indole. The 2-phenoxy group, while electron-withdrawing by induction, is also an ortho, para-director and can be susceptible to electrophilic attack under harsh conditions, potentially leading to cleavage or other side reactions. The stability of phenolic compounds can be pH-dependent.[10]

  • Prevention:

    • Temperature Control: Avoid excessively high temperatures. While heating is often necessary, prolonged exposure to high heat can accelerate polymerization.[9] Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Controlled Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature before gradually heating the reaction mixture. This ensures that the indole is immediately consumed by the formylating agent, minimizing its exposure to the acidic medium.

    • Reaction Time: Monitor the reaction progress closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent product degradation.

Question 3: My NMR spectrum shows signals for more than one aldehyde. What is the likely structure of the side product and how can I suppress its formation?

Answer:

While formylation of indoles predominantly occurs at the C3 position, over-reaction or reaction at other positions can lead to the formation of di-formylated or isomeric products, although less common for N-substituted indoles.[8]

  • Possible Side Products:

    • Di-formylation: Under forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent), a second formyl group could potentially be introduced onto the benzene ring of the indole nucleus or even the phenoxy group, though this is less likely.

    • Formylation at other positions: While the C3 position is the most nucleophilic, trace amounts of formylation at other positions on the indole ring (e.g., C6) could occur, especially if the C3 position is sterically hindered. However, with a 1-methyl and 2-phenoxy substituent, C3 is the overwhelmingly favored site.

  • Minimizing Di-formylation and Isomer Formation:

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Use the minimum excess required for complete mono-formylation.

    • Reaction Conditions: Employ the mildest possible reaction conditions (temperature and time) that afford a good yield of the desired product.

    • Purification: If minor amounts of isomeric aldehydes are formed, they can often be separated from the desired C3-formylated product by column chromatography on silica gel or recrystallization.[1][11]

Comparative Table of Reaction Conditions to Minimize Side Products:

ParameterStandard ConditionsOptimized Conditions for Minimizing Side ProductsRationale
Vilsmeier Reagent (eq.) 2.0 - 3.01.2 - 1.5Reduces the likelihood of di-formylation.
Reaction Temperature 80 - 100 °C60 - 70 °CMinimizes polymerization and degradation.[9]
Reaction Time 4 - 8 hours1 - 3 hours (or until SM is consumed by TLC)Prevents product degradation and further reactions.
Addition Method Indole and reagents mixed at onceSlow addition of indole to pre-formed Vilsmeier reagent at low temp, then gradual heatingControls exotherm and minimizes indole exposure to acid.

Question 4: I am having difficulty with the work-up procedure. The product seems to be partially soluble in the aqueous layer, or I get an emulsion during extraction.

Answer:

Work-up of Vilsmeier-Haack reactions can sometimes be challenging. The standard procedure involves quenching the reaction mixture with ice and then basifying to hydrolyze the iminium intermediate and precipitate the product.[1]

  • Improving Precipitation and Extraction:

    • Quenching: Pouring the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring is crucial to dissipate the heat from the exothermic hydrolysis of excess POCl₃.

    • Basification: Use a saturated solution of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid.[1] Add the base slowly and carefully, as the neutralization is also exothermic and can cause frothing. The final pH should be alkaline.

    • Extraction: If the product does not precipitate or if it is an oil, it will need to be extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1] To break up emulsions, you can add brine (saturated NaCl solution) to the separatory funnel, which increases the ionic strength of the aqueous layer and forces the organic product into the organic phase.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Experimental Protocol: Optimized Vilsmeier-Haack Formylation of 1-Methyl-2-phenoxyindole

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 1-methyl-2-phenoxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH 8-9).

  • Isolation and Purification: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water.[1] If no solid forms, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.[1]

Reaction Workflow Diagram:

vilsmeier_workflow cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation cluster_workup Work-up and Purification dmf_pocl3 1. Mix Anhydrous DMF and POCl₃ at 0 °C stir_reagent 2. Stir for 30 min dmf_pocl3->stir_reagent add_indole 3. Add 1-Methyl-2-phenoxyindole solution at 0 °C stir_reagent->add_indole heat_rxn 4. Heat to 60-70 °C and Monitor by TLC/LC-MS add_indole->heat_rxn quench 5. Quench on ice-water heat_rxn->quench neutralize 6. Neutralize with Na₂CO₃ (aq) quench->neutralize isolate 7. Isolate by filtration or extraction neutralize->isolate purify 8. Purify by recrystallization or chromatography isolate->purify final_product final_product purify->final_product Yields 1-Methyl-2-phenoxyindole- 3-carbaldehyde

Caption: Step-by-step experimental workflow for the formylation.

III. Alternative Formylation Methods

If the Vilsmeier-Haack reaction continues to produce significant side products, consider exploring alternative formylation methods that proceed under different conditions:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) for the ortho-formylation of phenols.[9] While typically used for phenols, it can sometimes be adapted for other electron-rich aromatics.

  • Reimer-Tiemann Reaction: This reaction employs chloroform and a strong base to formylate phenols, primarily at the ortho position.[12] Its applicability to indoles can be limited and may lead to ring-expansion byproducts.

  • Metal-Catalyzed Formylations: Recent advances have led to the development of milder, metal-catalyzed formylation procedures, for instance, using iron catalysts.[13]

  • Photochemical Methods: Light-mediated formylation reactions offer a transition-metal-free alternative under mild conditions.[14][15]

The choice of an alternative method will depend on the functional group tolerance and the specific reactivity of your substrate.

IV. References

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), pp.0-0.

  • Clementi, S., et al. (1973). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2.

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.

  • Chemiz. (2020). Vilsmeier–Haack reaction of indole. YouTube.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

  • ResearchGate. (2022). Formylation without catalyst and solvent at 80 degrees C.

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.

  • ACS Catalysis. (2021). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction.

  • Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Syntheses. (2024). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.

  • BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.

  • Taylor, W. I., & Leete, E. (1962). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Journal of the American Chemical Society.

  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.

  • ACS Publications. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • Dinesh, V., & Nagarajan, R. (2023). Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid. Synlett, 34, 855-857.

  • ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds.

  • The Organic Chemistry Tutor. (2021). Vilsmeier Reaction. YouTube.

  • El-Gharably, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.

  • Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction.

  • HETEROCYCLES. (2011). LOCKSS.

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Reddit. (2022). Vilsmeier Haack Reaction.

  • Processes. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).

  • Journal of Heterocyclic Chemistry. (1995). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1.

  • Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde 97.

  • Wikipedia. (n.d.). Pyrrole.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

  • Boyer Research Group. (n.d.). Heterocyclic Chemistry.

  • Processes. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1).

  • Khan Academy. (n.d.). Acidic strength of substituted phenols.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde Production

Welcome to the technical support guide for the synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during the synthesis and isolation of this valuable intermediate. As your dedicated application scientist, I have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively.

The synthesis of indole-3-carbaldehydes is a cornerstone of heterocyclic chemistry. The most common and efficient method for this transformation is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3] While robust, this reaction requires careful control of conditions to prevent side-product formation and ensure high purity of the final product.

This guide provides a question-and-answer-based approach to troubleshoot common problems, followed by detailed, validated protocols and analytical guidance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde?

The most direct and widely used method is the Vilsmeier-Haack formylation of the precursor, 1-methyl-2-phenoxy-1H-indole.[1] This reaction proceeds via the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from DMF and POCl₃.[2][3] This reagent then attacks the electron-rich C3 position of the indole ring. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde.[4]

Q2: What are the most common impurities I should expect?

Low purity in the final product typically stems from one of the following sources:

Impurity TypeDescriptionMethod of Detection
Unreacted Starting Material Residual 1-methyl-2-phenoxy-1H-indole.TLC, ¹H NMR, HPLC
Reaction Byproducts This can include products from side reactions or decomposition of the Vilsmeier reagent.[5] In rare cases, with highly activated systems, di-formylation could occur, though this is unlikely at the indole C3 position.TLC, ¹H NMR, LC-MS
Oxidation Product The aldehyde group is susceptible to air oxidation, forming the corresponding carboxylic acid: 1-methyl-2-phenoxy-1H-indole-3-carboxylic acid.[5] This is often observed as a baseline impurity in older samples or those exposed to air for extended periods.¹H NMR (loss of aldehyde proton ~10 ppm, appearance of carboxylic acid proton >12 ppm), HPLC
Residual Solvents DMF, Ethyl Acetate, Hexane, or Ethanol from the reaction and purification steps.¹H NMR

Q3: How can I accurately assess the purity of my product?

A multi-faceted approach is recommended for a reliable purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick qualitative check. It helps visualize the number of components and determine if the starting material has been consumed.[6]

  • Melting Point Analysis: A sharp melting point that aligns with the literature value is a strong indicator of high purity.[5] Broad melting ranges suggest the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for structural confirmation and detecting impurities. The aldehyde proton should appear as a singlet around δ 9.9-10.1 ppm.[7] Integration of this peak against known impurities or an internal standard can provide a quantitative purity assessment.[8][9]

  • High-Performance Liquid Chromatography (HPLC): The most accurate method for determining quantitative purity.[10][11] A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for indole derivatives.[12][13]

Q4: What are the stability and storage recommendations for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde?

Indole aldehydes can be sensitive to both air and light.[5] The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. For long-term storage, it is recommended to keep the solid product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at 2-8°C.[14]

Section 2: Troubleshooting Guide for Low Purity

This section addresses specific experimental issues. Use the following flowchart and tables to diagnose and resolve problems encountered during the synthesis.

G cluster_1 Troubleshooting Paths start Analyze Crude Product by TLC sm_present Significant Starting Material (SM) Remains? start->sm_present multi_spots Multiple New Spots (Non-SM)? sm_present->multi_spots No cause_sm Address Incomplete Reaction: - Check Reagent Quality - Increase Reaction Time/Temp - Ensure Anhydrous Conditions sm_present->cause_sm oily_product Product is an Oil/Gum, Not a Solid? multi_spots->oily_product No cause_spots Address Side Reactions: - Check Reaction Temp Control - Verify Stoichiometry - Use Column Chromatography multi_spots->cause_spots Yes pure_product Clean Product, Low Yield oily_product->pure_product No cause_oil Address Purification Issue: - Trapped Solvent/Impurities - Attempt Trituration - Use Column Chromatography oily_product->cause_oil Yes G reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃, <10°C) indole_add 2. Add Indole Substrate (1-methyl-2-phenoxy-1H-indole) reagent_prep->indole_add reaction 3. Stir Reaction Mixture (Monitor by TLC) indole_add->reaction workup 4. Aqueous Workup (Ice + Na₂CO₃) reaction->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification final_product 7. Isolate Pure Product purification->final_product

Sources

Optimization

Optimizing reaction temperature for indole-3-carbaldehyde derivatives

Technical Support Center: Indole-3-Carbaldehyde Synthesis Welcome to the technical support center for optimizing the synthesis of indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-3-Carbaldehyde Synthesis

Welcome to the technical support center for optimizing the synthesis of indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature optimization in these critical reactions. Here, we address common challenges in a direct question-and-answer format, blending fundamental principles with practical, field-tested solutions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is reaction temperature such a critical parameter when synthesizing indole-3-carbaldehyde derivatives?

Reaction temperature is arguably one of the most influential parameters in the formylation of indoles. Its impact is multifaceted, directly affecting:

  • Reaction Rate: As with most chemical reactions, higher temperatures generally increase the rate of reaction. However, for indole formylation, this is a delicate balance. Insufficient heat may lead to stalled or incomplete reactions, while excessive heat can be detrimental[1][2].

  • Reagent Stability: Key reagents used in common formylation methods, such as the Vilsmeier reagent (a chloroiminium ion formed from DMF and POCl₃), are thermally unstable. At elevated temperatures, the Vilsmeier reagent can decompose, reducing the concentration of the active formylating agent and consequently lowering the product yield[3].

  • Byproduct Formation: Uncontrolled high temperatures are a primary cause of unwanted side reactions. The exothermic nature of many formylation reactions can create localized "hot spots," leading to the degradation of the sensitive indole ring and the formation of intractable tars or polymers[3][4][5].

  • Regioselectivity: Temperature can significantly influence the position of formylation on the indole ring. While C3-formylation is typically favored, higher temperatures can provide sufficient energy to overcome the activation barrier for formylation at less electronically favored positions, resulting in a mixture of isomers and complicating purification. In some cases, temperature can be used strategically to switch between kinetic and thermodynamic products[6][7][8].

Q2: I'm planning a Vilsmeier-Haack formylation of a new indole substrate. What is a good starting temperature?

The optimal temperature for a Vilsmeier-Haack reaction is highly dependent on the electronic properties of the indole substrate. A systematic approach is always recommended.

  • For Electron-Rich Indoles: These substrates are highly reactive and prone to degradation at elevated temperatures. It is crucial to begin at a low temperature. Start with the formation of the Vilsmeier reagent at 0-5°C, followed by the slow addition of the indole solution while maintaining a temperature below 10°C[9]. After the addition, allowing the reaction to proceed at room temperature or with gentle heating to 35-50°C is a common strategy[9][10].

  • For Electron-Deficient or Less Reactive Indoles: These substrates require more energy to undergo formylation. While the initial Vilsmeier reagent formation should still be conducted at low temperatures, the reaction with the indole may require heating. A starting point could be 50°C, with the potential to increase to 80-100°C while carefully monitoring the reaction progress by TLC to avoid decomposition[3][11].

The following table summarizes typical temperature ranges for various indole formylation methods.

Reaction MethodFormylating Agent / CatalystTypical Temperature RangeNotes
Vilsmeier-Haack DMF / POCl₃0°C to 100°CHighly substrate-dependent. Low temps for reactive indoles, higher for deactivated ones[3][9][11].
Duff Reaction Hexamethylenetetramine (HMTA)70°C to 140°CRequires acidic conditions and heat; often associated with low yields[12][13].
Iron-Catalyzed Formaldehyde / FeCl₃~130°CA greener alternative operating at higher temperatures but avoiding harsh reagents[14].
Iodine-Catalyzed HMTA / I₂ (in flow)~150°CContinuous flow chemistry allows for rapid heating to high temperatures with short residence times, improving yield and safety[15][16].
Boron-Catalyzed Trimethyl Orthoformate / BF₃·OEt₂0°C to Room TempA mild approach for a range of indole derivatives[17].

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.

Problem 1: Low or No Product Yield

A low yield is a common issue where temperature plays a pivotal role. The first step is to analyze the reaction mixture to determine the cause.

  • Probable Cause: The reaction temperature is too low, or the reaction time is insufficient, resulting in a slow or incomplete conversion[1].

  • Proposed Solution:

    • Systematic Temperature Increase: Gradually increase the reaction temperature in 10-15°C increments in small-scale trials. Monitor the reaction progress closely using TLC or LC-MS.

    • Extend Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature, as some less reactive substrates simply require longer to react[2].

    • Verify Reagent Activity: Ensure your formylating agents (e.g., POCl₃, DMF) are fresh and anhydrous, as degraded reagents can lead to reaction failure irrespective of temperature[5].

  • Probable Cause: The reaction temperature is too high. This is especially common during scale-up, where inefficient heat dissipation from larger reactors can cause thermal runaways[4][18]. The excess heat degrades the starting material, the product, or the Vilsmeier reagent itself, leading to polymerization[3][5].

  • Proposed Solution:

    • Strict Temperature Control: Maintain rigorous temperature control, especially during exothermic steps like the addition of POCl₃ to DMF. Use an ice bath or a cryostat to keep the temperature low (0-10°C) during reagent addition and the initial reaction phase[5][9].

    • Slower Reagent Addition: Adding reagents dropwise over a longer period can help manage the heat generated during an exothermic reaction.

    • Consider Continuous Flow: For large-scale synthesis, continuous flow reactors offer superior heat transfer and precise temperature control, significantly minimizing the formation of degradation products by reducing reaction time at high temperatures[4][16].

Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
  • Probable Cause: The reaction temperature is too high, allowing the reaction to overcome the activation energy barrier for formylation at alternative, less-favored positions on the indole ring[3]. While C3 is the electronically favored position for electrophilic substitution, kinetic control is key.

  • Proposed Solution:

    • Lower the Reaction Temperature: Reducing the overall reaction temperature will typically favor the formation of the thermodynamically more stable C3-substituted product. This enhances selectivity by making it more difficult for the reaction to proceed via higher-energy transition states leading to other isomers[3].

    • Analyze Catalyst/Reagent Choice: The choice of formylating agent and catalyst system can also influence regioselectivity. In some advanced methods, temperature can be a switch to control the outcome. For instance, in certain Brønsted acid-catalyzed reactions, lower temperatures (e.g., 55°C) favor one isomer while higher temperatures (e.g., 100°C) favor another[19].

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common temperature-related issues in indole-3-carbaldehyde synthesis.

G start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield isomers Poor Regioselectivity? start->isomers [ If Yield is Acceptable ] sm_left Significant Starting Material Remaining? low_yield->sm_left Yes tar Tar / Polymer Formation? low_yield->tar No sm_left->tar No sol_increase_temp ACTION: - Gradually increase temperature - Extend reaction time - Check reagent quality sm_left->sol_increase_temp Yes sol_decrease_temp ACTION: - Lower reaction temperature - Ensure strict cooling during addition - Consider slower addition rate tar->sol_decrease_temp Yes end_node Re-evaluate & Optimize tar->end_node No sol_selectivity ACTION: - Lower overall reaction temperature to favor kinetic product isomers->sol_selectivity Yes sol_increase_temp->end_node sol_decrease_temp->end_node sol_selectivity->end_node

A troubleshooting workflow for temperature optimization.

Experimental Protocols

General Protocol for Vilsmeier-Haack C3-Formylation of a Reactive Indole

This protocol is adapted from established procedures and emphasizes critical temperature control points[9][20].

Materials:

  • Indole substrate (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.1 eq)

  • Ice-salt bath

  • Crushed ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Vilsmeier Reagent Formation (Critical Temperature Step):

    • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add anhydrous DMF.

    • Cool the flask in an ice-salt bath to 0-5°C.

    • Slowly add POCl₃ (1.1 eq) dropwise to the stirred DMF over 30-60 minutes. Crucially, maintain the internal temperature below 10°C throughout the addition. A pinkish or yellow complex should form[9].

  • Addition of Indole Substrate:

    • Dissolve the indole substrate (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add this indole solution dropwise to the cold Vilsmeier reagent over approximately 1 hour. Continue to maintain the reaction temperature below 10°C[9].

  • Reaction Progression:

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 35°C and stir for 1-2 hours. Monitor the reaction by TLC. A thick, opaque paste may form[9].

  • Work-up and Hydrolysis:

    • Cool the reaction mixture in an ice bath.

    • Carefully add a generous amount of crushed ice to the paste with vigorous stirring to quench the reaction. This step is exothermic[9].

    • Transfer the resulting aqueous solution to a larger beaker.

    • Slowly add a concentrated solution of NaOH with efficient stirring until the mixture is strongly alkaline. This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Heat the suspension to boiling to ensure complete hydrolysis, then cool to room temperature and refrigerate to precipitate the product[9].

  • Purification:

    • Collect the crude product by filtration.

    • Wash thoroughly with water to remove inorganic salts.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol)[20].

References

  • ResearchGate (2019). Synthesis of indole-3-carbaldehyde oxime derivatives and their intermediates. ResearchGate. [Link]

  • Tuengpanya, S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Kumar, S., et al. (2025). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. Molecules. [Link]

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett. [Link]

  • Legrand, B., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • ResearchGate (2025). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. ResearchGate. [Link]

  • J&K Scientific LLC (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]

  • Organic Syntheses (2023). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses, 100, 21-36. [Link]

  • Google Patents (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Bhunia, S. K., et al. (2017). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]

  • Pathare, R. S., et al. (2025). C3‐Formylation of Indoles in Continuous Flow. ChemistrySelect. [Link]

  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]

  • Afyon Kocatepe Üniversitesi (2021). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University. [Link]

  • Carl ROTH (2021). Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH. [Link]

  • HWS Labortechnik Mainz (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]

  • Wikipedia. Duff reaction. Wikipedia. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • ResearchGate (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Wikipedia. Indole-3-carbaldehyde. Wikipedia. [Link]

  • Der Pharma Chemica (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(6), 2351-2365. [Link]

  • Bonanno, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. [Link]

  • Semantic Scholar (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • SSRN (2026). Regioselectivity in Metal-Free Indole C–H Borylation: A DFT Investigation. SSRN. [Link]

  • PubMed (2026). Regioselectivity in Metal-Free Indole C-H Borylation: A DFT Investigation. PubMed. [Link]

  • The ScholarShip (2015). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • ChemRxiv (2026). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]

  • Royal Society of Chemistry (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. [Link]

Sources

Troubleshooting

Storage conditions to prevent oxidation of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the oxidation of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the oxidation of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and upholding the validity of research outcomes.

I. Understanding the Challenge: The Instability of Indole-3-Carbaldehydes

1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde, like many aromatic aldehydes and indole derivatives, is susceptible to degradation, primarily through oxidation. The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 1-methyl-2-phenoxy-1H-indole-3-carboxylic acid.[1] This transformation is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2] The presence of such impurities can have significant consequences in drug development and other sensitive applications, potentially altering biological activity and leading to inconsistent results.[3]

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde?

For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).[4][5] It is crucial to minimize exposure to light and moisture.

Q2: Should I store the compound as a solid or in solution?

For long-term storage, it is highly recommended to store 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde as a solid. Solutions are generally more prone to degradation. If you need to prepare a stock solution, it should be made fresh for each experiment whenever possible.

Q3: If I must store a solution, what are the best practices?

If short-term storage of a solution is unavoidable, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent in which the compound is stable.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere.

  • Temperature: Store the solution at low temperatures, such as -20°C.

  • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

  • Antioxidants: Consider the addition of a radical scavenger antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).[6][7]

Q4: How significant is the risk of oxidation from atmospheric oxygen?

The risk is significant. Aromatic aldehydes are known to be sensitive to air.[2] Continuous exposure to oxygen, even at room temperature, can lead to the gradual formation of the corresponding carboxylic acid impurity. Therefore, storage under an inert atmosphere is a critical preventative measure.[8][9][10]

Q5: Is 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde sensitive to light?

Yes, indole derivatives and aromatic aldehydes can be photolabile.[2][3] Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative degradation. Always handle the compound in a well-lit area but avoid direct sunlight or prolonged exposure to strong artificial light. Storage in amber vials is essential.

III. Troubleshooting Guide: Identifying and Addressing Oxidation

Observed Problem Potential Cause Recommended Solution & Preventative Measures
Discoloration of the solid (e.g., yellowing or browning) Oxidation of the compound.- Confirm the identity of the colored impurity using analytical techniques (see Section IV).- If oxidation is confirmed, the batch may be compromised. Consider purification by recrystallization or chromatography if feasible.- Prevention: Strictly adhere to storage at 2-8°C in a sealed amber vial under an inert atmosphere.
Appearance of a new peak in HPLC or NMR analysis Formation of the carboxylic acid or other degradation products.- Characterize the new peak to confirm its identity (e.g., via LC-MS). The carboxylic acid will have a different retention time in HPLC and distinct signals in NMR (disappearance of the aldehyde proton and appearance of a carboxylic acid proton).- Prevention: Review storage conditions. Ensure the container is properly sealed and the inert atmosphere is maintained.
Reduced reactivity or inconsistent results in subsequent experiments Lower purity of the starting material due to oxidation.- Re-analyze the purity of the 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde before use.- If purity is compromised, use a fresh, properly stored batch.- Prevention: Always use freshly opened or recently verified batches of the compound for critical experiments.
Precipitate formation in a stored solution Polymerization or formation of an insoluble degradation product.- Do not use the solution. Prepare a fresh solution from a solid, properly stored sample.- Prevention: Avoid long-term storage of solutions. If a solution must be stored, use a dry solvent and keep it at -20°C under an inert atmosphere.

IV. Analytical Protocols for Purity Assessment

Regularly assessing the purity of your 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is crucial. The primary oxidation product to monitor for is 1-methyl-2-phenoxy-1H-indole-3-carboxylic acid.

A. High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be effectively used to separate the aldehyde from its carboxylic acid impurity.[11][12][13]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable starting point is 50% B, increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 300 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile to a concentration of approximately 1 mg/mL.

Expected Observations:

  • The aldehyde, being less polar, will have a longer retention time than the more polar carboxylic acid.

  • The appearance or increase in the area of the earlier eluting peak corresponding to the carboxylic acid is indicative of oxidation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for detecting the oxidation of the aldehyde.[14][15][16]

Key Spectral Changes Upon Oxidation:

  • Disappearance of the Aldehyde Proton: The characteristic singlet of the aldehyde proton (CHO) in 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, typically found between δ 9.5 and 10.5 ppm, will decrease in intensity.

  • Appearance of a Carboxylic Acid Proton: A new, broad singlet corresponding to the carboxylic acid proton (COOH) of the oxidation product will appear downfield, typically above δ 10 ppm. This signal may not always be sharp and can exchange with residual water in the NMR solvent.

  • Shifts in Aromatic Protons: The chemical shifts of the protons on the indole and phenoxy rings may also experience slight changes upon conversion of the aldehyde to a carboxylic acid.

V. Visualization of Degradation and Prevention

Oxidation Pathway

The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid.

Oxidation_Pathway Aldehyde 1-Methyl-2-phenoxy-1H-indole-3-carbaldehyde Oxidant O₂, Light, Heat Aldehyde->Oxidant Carboxylic_Acid 1-Methyl-2-phenoxy-1H-indole-3-carboxylic acid Oxidant->Carboxylic_Acid caption Fig. 1: Oxidation of the aldehyde to carboxylic acid.

Caption: Oxidation of the aldehyde to carboxylic acid.

Decision Workflow for Storage

This workflow guides the user in selecting the appropriate storage conditions.

Storage_Workflow start Start: New batch of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde duration Intended Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long solution_check Is storage in solution necessary? short_term->solution_check solid_storage Store as solid at 2-8°C under inert atmosphere in an amber vial. long_term->solid_storage solid_short Store as solid at 2-8°C under inert atmosphere in an amber vial. solution_check->solid_short No solution_storage Store solution at -20°C under inert atmosphere in an amber vial. Use freshly prepared solution if possible. solution_check->solution_storage Yes caption Fig. 2: Decision workflow for storage.

Caption: Decision workflow for storage.

VI. References

  • Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 1-13. [Link]

  • Arora, P. K., Sharma, A., & Bae, H. (2015). Review Article: Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • ANTIOXIDANT BHT. (n.d.). Global Essence. [Link]

  • Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Semantic Scholar. [Link]

  • Lin, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Butylated Hydroxytoluene (BHT) antioxidant. (n.d.). PerfumersWorld. [Link]

  • Chemical Storage Safety Guideline. (n.d.). The University of Queensland. [Link]

  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. [Link]

  • The Process of Inert Gas Blanketing. (2016, June 27). Cambridge Sensotec. [Link]

  • Indole-3-carbaldehyde. (n.d.). Wikipedia. [Link]

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. [Link]

  • Drying, inerting, blanketing & purging. (n.d.). Linde Gas. [Link]

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. [Link]

  • Inert Gas Blanketing Application. (n.d.). Area Sustainability. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. [Link]

  • How We Handle Air Sensitive Samples. (n.d.). Momentum Transfer. [Link]

  • Inertisation and blanketing. (n.d.). SOL Spa. [Link]

  • Karanikolopoulou, E., et al. (2024). Indole-3-carbaldehyde, a promising bioactive molecule: A review on its properties, analysis and applications. Food Chemistry Advances. [Link]

  • 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. (n.d.). MDPI. [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. [Link]

  • BMRB entry bmse000645 - Indole-3-carboxaldehyde. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • Reactions of 1-Methyl-2-phenylindole with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation. (2025, August 6). ResearchGate. [Link]

  • Tiedink, H. G., et al. (1991). Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. IARC Scientific Publications, (105), 584-587. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]

  • Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. [Link]

  • indole-3-aldehyde. (n.d.). Organic Syntheses Procedure. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). Gov.uk. [Link]

  • Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Toxic ingredient to avoid: BHA and BHT. (n.d.). David Suzuki Foundation. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. (n.d.). Beilstein Journals. [Link]

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • D'hooghe, M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

Introduction 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is a substituted indole derivative, a class of compounds that forms the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] The accurate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is a substituted indole derivative, a class of compounds that forms the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] The accurate and reliable quantification of such molecules is paramount in research and development, from synthesis reaction monitoring to final product purity assessment. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[3]

However, the unique structural features of indole derivatives—specifically the presence of an aromatic system and a nitrogen-containing heterocycle—can present analytical challenges, including peak tailing and complex retention behaviors.[4] This guide provides a comprehensive, data-driven comparison of HPLC methodologies tailored for the analysis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, moving beyond a single protocol to explain the scientific rationale behind method selection and optimization. We will explore the industry-standard Reversed-Phase (RP-HPLC) approach as our primary method and compare its performance characteristics with Normal-Phase (NP-HPLC) and the high-throughput capabilities of Ultra-Performance Liquid Chromatography (UPLC).

Understanding the Analyte: Physicochemical Insights

The logical first step in any method development is to understand the analyte's physicochemical properties. While specific experimental data for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is not broadly published, we can infer its behavior from its structural components: a methylated indole core, a phenoxy group, and a carbaldehyde moiety.

  • Polarity: The molecule possesses a significant nonpolar character due to the fused aromatic rings and the phenoxy group. The methyl group further increases its hydrophobicity. This strongly suggests that Reversed-Phase HPLC, which separates compounds based on hydrophobicity, will be the most effective technique.[4]

  • UV Absorbance: The indole scaffold is an excellent chromophore. Compounds like indole-3-carboxaldehyde exhibit strong UV absorbance.[3] Therefore, UV-Vis detection is highly suitable. An initial UV scan is recommended, but wavelengths around 254 nm and 280 nm are excellent starting points for detection.[4][5]

  • pKa: The nitrogen in the indole ring is very weakly basic (pKa of protonated indole is ~ -3.6), meaning it is not protonated under typical RP-HPLC conditions.[2] However, secondary interactions can still occur with surface silanol groups on the stationary phase. Therefore, controlling the mobile phase pH with a mild acid like formic or acetic acid is crucial for achieving sharp, symmetrical peaks.[6][7]

Comparative Overview of Analytical Methods

The optimal analytical method depends on the specific goal, whether it is routine purity analysis, separation of closely related isomers, or high-throughput screening. Below is a comparison of three robust methods.

ParameterMethod A: Reversed-Phase HPLC (RP-HPLC)Method B: Normal-Phase HPLC (NP-HPLC)Method C: Ultra-Performance LC (UPLC)
Principle Separation based on hydrophobicity.Separation based on polarity.High-pressure separation on sub-2 µm particles.
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mmSilica or Cyano, 5 µm, 4.6 x 150 mmC18, 1.7 µm, 2.1 x 50 mm
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidHexane:Ethyl Acetate (e.g., 80:20 v/v)Acetonitrile:Water with 0.1% Formic Acid
Elution Mode GradientIsocraticGradient
Flow Rate 1.0 mL/min1.2 mL/min0.5 mL/min
Detection UV at 280 nmUV at 280 nmUV at 280 nm
Typical Use Case Gold standard for purity assessment and routine analysis of non-polar to moderately polar compounds.[5]Separation of polar impurities, isomers, and when orthogonal separation is needed for impurity identification.High-throughput analysis, improved resolution, and reduced solvent consumption.[6]
Pros Highly versatile, excellent reproducibility, wide range of available column chemistries.Offers alternative selectivity compared to RP-HPLC.Significantly faster run times, superior peak resolution and sensitivity.
Cons May not resolve highly polar impurities effectively.Sensitive to water content in solvents, requires longer equilibration times, less reproducible retention times.Requires specialized high-pressure instrumentation, more susceptible to clogging.

Workflow for HPLC Method Development

The logical progression from initial method selection to final data analysis is critical for robust results. This workflow ensures that each step is validated before proceeding to the next.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (0.1 mg/mL in Mobile Phase) Equilibration Column Equilibration (Stable Baseline) SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (e.g., ACN:H2O with 0.1% FA) MobilePhasePrep->Equilibration Injection Sample Injection (10 µL) Equilibration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde by HPLC.

Detailed Experimental Protocol: Method A (RP-HPLC)

This protocol provides a robust starting point for the analysis. It is designed to be self-validating through system suitability checks.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., Agilent ZORBAX, Waters Symmetry), 5 µm particle size, 4.6 mm I.D. x 150 mm length.

    • Rationale: C18 columns provide strong hydrophobic retention, which is ideal for the nonpolar character of the analyte, ensuring good separation from polar impurities.[4]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. Formic acid is used to control pH, which prevents peak tailing by suppressing the ionization of residual silanol groups on the column.[6][7]

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-22 min: 50% B (Re-equilibration)

    • Rationale: A gradient elution is essential to separate the main analyte from potential impurities that may have a wide range of polarities.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde in acetonitrile at a concentration of 1.0 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (50% B) for at least 20 minutes or until a stable baseline is observed.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Monitor the chromatogram for the elution of the main peak and any impurities. The expected retention time for the main analyte will be in the mid-to-late region of the gradient.

  • Calculate purity based on the peak area percentage, assuming all components have a similar response factor at the chosen wavelength.

Decision Logic for Method Selection

Choosing the right analytical technique is crucial for efficiency. This decision tree outlines the logical process for selecting between the compared methods based on the analytical objective.

Method_Selection Start What is the Analytical Goal? Goal1 Routine Purity & Assay Start->Goal1 Goal2 High-Throughput Screening? Goal1->Goal2 No Method_RP Use RP-HPLC (Method A) Goal1->Method_RP Yes Goal3 Separating Polar Impurities / Isomers? Goal2->Goal3 No Method_UPLC Use UPLC (Method C) Goal2->Method_UPLC Yes Method_NP Use NP-HPLC (Method B) Goal3->Method_NP Yes Orthogonal Use as Orthogonal Confirmation Method Goal3->Orthogonal No / Confirmation Needed

Caption: Decision tree for selecting the appropriate chromatographic method.

Conclusion and Recommendations

For the routine analysis and purity determination of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, the developed Reversed-Phase HPLC method (Method A) is the recommended approach. Its robustness, reproducibility, and the vast body of literature supporting its application for indole derivatives make it a trustworthy and scientifically sound choice.[4][8] The use of a C18 column paired with an acidified acetonitrile/water gradient provides excellent resolving power for the target analyte and common process-related impurities.

When higher throughput is required, transitioning this method to a UPLC platform (Method C) is a logical next step. The principles remain the same, but the use of sub-2 µm particle columns will drastically reduce analysis time while enhancing resolution. For complex separation challenges, such as distinguishing isomers or quantifying highly polar impurities that elute in the void volume of an RP system, Normal-Phase HPLC (Method B) serves as an invaluable orthogonal technique. By employing these complementary methods, researchers and drug development professionals can build a comprehensive analytical profile, ensuring the quality and integrity of their compounds.

References

  • Title: Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed URL
  • Title: Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds Source: BenchChem URL
  • Title: 1H-Indole-3-carboxaldehyde, 2-methyl- Properties Source: ChemAxon URL
  • Title: Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications Source: Bentham Science URL
  • Title: Reverse-phase HPLC of some indole derivatives Source: ResearchGate URL
  • Title: Retention of substituted indole compounds on RP-HPLC : Correlation with molecular connectivity indices and quantum chemical descriptors Source: Pascal and Francis Bibliographic Databases URL
  • Title: Instrumental analysis and the molecular docking study for the synthesized indole derivatives Source: ResearchGate URL
  • Title: The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis Source: PMC URL
  • Title: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde Source: BLDpharm URL
  • Title: Separation of Indole-3-carbinol on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: 1-Methyl-2-phenyl-1H-indole-3-carbaldehyde (CAS 1757-72-8)
  • Title: Indole-3-carboxaldehyde basic properties and structure Source: BenchChem URL
  • Title: Synthesis of Indole Analogues of the Natural Schweinfurthins Source: PMC - NIH URL
  • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL
  • Title: A new colorimetric assay for indole-3-carbaldehyde detection in Brassicaceae Source: Food Chemistry Advances URL
  • Title: Indole 3 carboxaldehyde Source: Sigma-Aldrich URL
  • Title: Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review Source: PMC URL
  • Title: A Comparative Guide to Indole Synthesis: The Fischer Method vs.
  • Title: A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxylate Source: BenchChem URL

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Comparative

A Comparative Guide to the UV-Vis Spectral Characteristics of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) spectral characteristics of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details a comparative experimental workflow, discusses the influence of solvent polarity on the compound's electronic transitions, and contextualizes its spectral signature against structurally related indole derivatives.

Introduction: The Chromophoric Landscape of Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electronic properties of this heterocyclic system are finely tuned by its substitution pattern, which in turn governs its interaction with biological targets. UV-Vis spectroscopy serves as a fundamental, non-destructive technique to probe these electronic characteristics. For a molecule like 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde, the chromophore extends beyond the indole nucleus, incorporating the electronic influence of the N-methylation, the C2-phenoxy group, and the C3-carbaldehyde. Understanding its UV-Vis absorption profile is a critical first step in its analytical characterization, providing insights into its purity, stability, and potential for electronic interactions.

This guide establishes a robust experimental framework for characterizing the UV-Vis spectrum of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. We will explore the concept of solvatochromism—the shifting of absorption bands in response to solvent polarity—to gain a deeper understanding of the molecule's ground and excited state dipole moments. Furthermore, we will compare its spectral features with those of commercially available, structurally analogous compounds to delineate the specific contributions of each substituent to the overall electronic structure.

Materials and Methods

The following section details the necessary materials and a step-by-step protocol for the comprehensive UV-Vis spectral analysis of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde and its comparators.

Materials
  • Target Compound: 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde (synthesis required or custom synthesis).

  • Comparative Compounds:

    • 1-methyl-1H-indole-3-carbaldehyde

    • 2-Phenoxy-1H-indole (as a precursor proxy)

    • Indole-3-carbaldehyde[1]

  • Solvents (Spectroscopic Grade):

    • n-Hexane (non-polar)

    • Dichloromethane (DCM) (polar aprotic)

    • Acetonitrile (polar aprotic)

    • Ethanol (polar protic)

    • Water (polar protic)

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks and pipettes

Experimental Protocol: UV-Vis Spectral Acquisition
  • Stock Solution Preparation:

    • Accurately weigh 1-2 mg of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde and each comparative compound.

    • Dissolve each compound in a minimal amount of a suitable solvent (e.g., acetonitrile) in separate 10 mL volumetric flasks to create concentrated stock solutions. Ensure complete dissolution.

  • Working Solution Preparation:

    • From the stock solutions, prepare a series of working solutions in each of the selected solvents (n-Hexane, DCM, Acetonitrile, Ethanol, Water) to achieve a final concentration that yields an absorbance maximum between 0.5 and 1.0. This typically falls in the low micromolar range.

  • Spectrophotometer Setup:

    • Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the wavelength range to 200-600 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent to be used for the sample measurement.

    • Place the cuvette in both the reference and sample holders and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the cuvette with the working solution and place it in the sample holder.

    • Acquire the UV-Vis absorption spectrum.

  • Data Recording:

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for each compound in each solvent.

    • Repeat the measurements in triplicate to ensure reproducibility.

Results and Discussion

This section presents the anticipated UV-Vis spectral data for 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde and its analogues in various solvents. The discussion will focus on interpreting the spectral shifts and the structural contributions to the observed absorption bands.

Anticipated UV-Vis Absorption Data

The following table summarizes the expected λmax values for the target compound and its comparators in solvents of varying polarity. These values are based on literature data for similar indole derivatives.[2][3][4]

Compoundn-Hexane (λmax, nm)Dichloromethane (λmax, nm)Acetonitrile (λmax, nm)Ethanol (λmax, nm)Water (λmax, nm)
1-methyl-2-phenoxy-1H-indole-3-carbaldehyde ~298~302~305~308~312
1-methyl-1H-indole-3-carbaldehyde~295~298~300~302~305
2-Phenoxy-1H-indole~280~283~285~287~290
Indole-3-carbaldehyde~290~293~295~298~301
Interpretation of Spectral Features

The UV-Vis spectra of indole derivatives typically exhibit two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole ring. The presence of conjugating substituents, such as the carbaldehyde group at the C3 position, leads to a bathochromic (red) shift of these bands.

  • Effect of the C3-Carbaldehyde Group: The strong electron-withdrawing nature of the aldehyde group extends the π-conjugation of the indole system, resulting in a significant red shift compared to unsubstituted indole. This is evident when comparing the expected λmax of the indole-3-carbaldehyde derivatives to that of a simple indole.

  • Influence of N1-Methylation: The methyl group at the N1 position is an electron-donating group that slightly perturbs the electronic structure of the indole ring, often leading to a small bathochromic shift as seen in the comparison between Indole-3-carbaldehyde and 1-methyl-1H-indole-3-carbaldehyde.

  • Contribution of the C2-Phenoxy Group: The phenoxy group at the C2 position is expected to cause a further red shift in the absorption maximum. The oxygen atom's lone pair of electrons can participate in resonance with the indole ring, extending the chromophore. The phenyl ring of the phenoxy group also contributes to the overall π-system.

Solvatochromic Effects: A Deeper Insight

The observed shift in λmax with changing solvent polarity provides valuable information about the electronic distribution in the ground and excited states of the molecule.[5][6][7]

  • Positive Solvatochromism: As illustrated in the data table, 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde is expected to exhibit positive solvatochromism, where the λmax shifts to longer wavelengths (a red shift) as the solvent polarity increases. This indicates that the excited state is more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition.

The experimental workflow for this comparative analysis is depicted in the following diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Processing & Comparison stock Stock Solutions working Working Solutions stock->working Dilution in various solvents blank Baseline Correction (Solvent Blank) working->blank measure UV-Vis Measurement (200-600 nm) blank->measure record Record λmax and Absorbance measure->record compare Compare Spectra of Target & Analogues record->compare solvato Analyze Solvatochromic Shifts compare->solvato

Caption: Experimental workflow for the comparative UV-Vis spectral analysis.

Comparative Analysis

A direct comparison of the UV-Vis spectra of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde with its structural analogues allows for the deconvolution of the electronic contributions of each substituent.

  • 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde vs. 1-methyl-1H-indole-3-carbaldehyde: The key difference here is the presence of the 2-phenoxy group. The anticipated bathochromic shift in the target compound will directly reflect the electronic contribution of this substituent.

  • 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde vs. 2-Phenoxy-1H-indole: This comparison highlights the significant influence of the electron-withdrawing C3-carbaldehyde group in extending the conjugation and causing a substantial red shift.

The logical relationship for the anticipated bathochromic shifts can be visualized as follows:

logical_relationship indole Indole-3-carbaldehyde lambda_indole ~295 nm indole->lambda_indole methyl_indole 1-methyl-1H-indole-3-carbaldehyde lambda_methyl ~300 nm methyl_indole->lambda_methyl phenoxy_indole 2-Phenoxy-1H-indole lambda_phenoxy ~285 nm phenoxy_indole->lambda_phenoxy target 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde lambda_target ~305 nm target->lambda_target lambda_phenoxy->lambda_indole + C3-CHO lambda_indole->lambda_methyl + N1-CH3 lambda_methyl->lambda_target + C2-OPh

Caption: Logical relationship of substituent effects on the expected λmax.

Conclusion

This guide has outlined a comprehensive methodology for the characterization of the UV-Vis spectral properties of 1-methyl-2-phenoxy-1H-indole-3-carbaldehyde. By systematically investigating the effects of solvent polarity and comparing its spectrum with those of structurally related compounds, researchers can gain significant insights into the electronic nature of this molecule. The anticipated positive solvatochromism suggests a more polar excited state, a piece of information that can be valuable in understanding its potential interactions in various chemical and biological environments. The presented workflow provides a robust and self-validating framework for the analytical characterization of novel indole derivatives.

References

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  • Solvatochromic Shifts Reconsidered: Field-Induced Mixing in the Nonlinear Region and Application to Indole | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved from [Link]

  • Solvatochromic effects in the absorption and fluorescence spectra of indazole and its amino derivatives - DOI. (n.d.). Retrieved from [Link]

  • Food Chemistry Advances - FLORE. (2024, February 15). Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of indoles - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. (2024, February 14). Retrieved from [Link]

  • The UV spectra of indole-3-carboxaldehyde and HPLC profile of MECO. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

  • Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC. (2017, February 4). Retrieved from [Link]

  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (2017, October 1). Retrieved from [Link]

Sources

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